2-(4-Chlorophenyl)pyridine
Description
Significance and Context within Heterocyclic Chemistry
Heterocyclic compounds are of immense importance in various scientific fields, including medicinal chemistry, materials science, and agrochemicals. openaccessjournals.comijpsr.com More than half of all known organic compounds are heterocyclic. tiu.edu.iq The pyridine (B92270) ring, in particular, is a fundamental structural motif found in numerous natural products, such as nicotine, and vitamins like niacin and pyridoxine. nih.govlifechemicals.com
The introduction of a 4-chlorophenyl group to the pyridine ring, as in 2-(4-Chlorophenyl)pyridine, significantly influences the electronic properties and steric environment of the parent pyridine molecule. This can lead to unique biological activities and applications. For instance, pyridine derivatives are known to exhibit a wide range of pharmacological effects, including anti-inflammatory, antibacterial, and anticancer properties. ontosight.aiontosight.ai The specific substitution pattern in this compound makes it a key intermediate in the synthesis of more complex molecules with potential therapeutic applications. One such application is in the synthesis of Bepotastine, an antihistamine drug. google.comchemicalbook.com
The synthesis of this compound and its derivatives often involves cross-coupling reactions, with the Suzuki-Miyaura coupling being a prominent method. nih.govwikipedia.orglibretexts.org This reaction allows for the efficient formation of a carbon-carbon bond between the pyridine and chlorophenyl rings. nih.govwikipedia.orglibretexts.org Researchers have developed various catalytic systems to optimize the yield and selectivity of this transformation. nih.govorganic-chemistry.org
The structural characteristics of this compound and related compounds have been investigated using techniques such as X-ray crystallography and NMR spectroscopy. For example, the crystal structure of (RS)-(4-chlorophenyl)(pyridin-2-yl)methanol, a related compound, reveals a dihedral angle of 74.34 (6)° between the benzene (B151609) and pyridine rings. iucr.orgresearchgate.net Spectroscopic data, including 1H and 13C NMR, provide detailed information about the chemical environment of the atoms within the molecule. rsc.org
Table 1: Spectroscopic Data for this compound
| Spectroscopic Technique | Data |
|---|---|
| ¹H NMR (400 MHz, CDCl₃) | δ 8.70 (d, J = 4.4 Hz, 1H), 7.95 (d, J = 8.8 Hz, 2H), 7.80 – 7.66 (m, 2H), 7.45 (d, J = 8.8 Hz, 2H), 7.30 – 7.21 (m, 1H) |
| ¹³C NMR (101 MHz, CDCl₃) | δ 156.1, 149.7, 137.7, 136.8, 135.0, 128.9, 128.1, 122.3, 120.3 |
This data is based on a representative example and may vary slightly depending on the specific experimental conditions. rsc.org
Overview of Research Trajectories for Pyridine Derivatives
Research on pyridine derivatives is a dynamic and evolving field. The versatility of the pyridine scaffold allows for extensive functionalization, leading to a vast library of compounds with diverse properties. nih.gov Current research trajectories focus on several key areas:
Development of Novel Synthetic Methodologies: A significant area of research is the development of more efficient and sustainable methods for the synthesis of functionalized pyridines. This includes the exploration of new catalysts, reaction conditions, and the use of greener solvents. mdpi.com For instance, photoredox catalysis has emerged as a powerful tool for the C-H arylation of pyridines. acs.org
Medicinal Chemistry Applications: Pyridine derivatives continue to be a major focus in drug discovery. lifechemicals.com Researchers are actively designing and synthesizing novel pyridine-containing compounds with potential therapeutic applications in areas such as cancer, infectious diseases, and neurological disorders. ontosight.aiontosight.ai The ability of the pyridine nitrogen to participate in hydrogen bonding and metal coordination is a key factor in its biological activity. mdpi.comnih.gov
Materials Science: The unique electronic and photophysical properties of pyridine derivatives make them attractive for applications in materials science. st-andrews.ac.uk They are being investigated for use in organic light-emitting diodes (OLEDs), sensors, and as ligands for transition metal catalysts. nih.gov The photophysical properties, such as absorption and emission wavelengths, can be tuned by modifying the substituents on the pyridine ring. researchgate.net
Agrochemicals: The pyridine core is also a crucial component in many agrochemicals. nih.gov Research in this area focuses on the development of new pesticides and herbicides with improved efficacy and reduced environmental impact.
Structure
2D Structure
3D Structure
Properties
IUPAC Name |
2-(4-chlorophenyl)pyridine | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H8ClN/c12-10-6-4-9(5-7-10)11-3-1-2-8-13-11/h1-8H | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
WHXIEVDMCNQVOV-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=NC(=C1)C2=CC=C(C=C2)Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H8ClN | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID00374051 | |
| Record name | 2-(4-chlorophenyl)pyridine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID00374051 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
189.64 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
5969-83-5 | |
| Record name | 2-(4-chlorophenyl)pyridine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID00374051 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 2-(4-Chlorophenyl)pyridine | |
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Synthetic Methodologies and Reaction Pathways of 2 4 Chlorophenyl Pyridine and Its Derivatives
Classical and Modern Synthetic Routes
The construction of the 2-(4-chlorophenyl)pyridine scaffold can be achieved through several established and contemporary synthetic routes. These methods offer flexibility in terms of starting materials and reaction conditions, allowing for the targeted synthesis of specific derivatives.
A well-established method for forming the carbon-carbon bond between the pyridine (B92270) and chlorophenyl rings involves the Grignard reaction. libretexts.org This approach utilizes a Grignard reagent, such as 4-chlorophenylmagnesium bromide, which acts as a nucleophile, attacking the electrophilic carbonyl carbon of a pyridine carboxaldehyde, typically pyridine-2-carboxaldehyde. sciencemadness.org The reaction is generally conducted in an anhydrous ether solvent, like tetrahydrofuran (B95107) (THF), to prevent the highly reactive Grignard reagent from being quenched by water. libretexts.orgsciencemadness.org
The initial product of the Grignard addition is a magnesium alkoxide salt, which upon acidic workup, yields the secondary alcohol, α-(4-chlorophenyl)pyridine-2-methanol. It is crucial to control the reaction conditions, such as temperature, to minimize the formation of side products. libretexts.org This method provides a direct route to the alcohol derivative, which can then be used in subsequent reactions.
An alternative three-stage route can also be employed, starting with pyridine-2-carboxaldehyde. The initial step is a Grignard addition with 4-chlorophenylmagnesium bromide in THF to form the secondary alcohol. This is followed by an oxidation step using chromium trioxide in an acetic acid/water mixture to convert the alcohol to (4-chlorophenyl)(pyridin-2-yl)methanone. The final step involves the reduction of the ketone with zinc dust in an ethanol (B145695)/acetic acid mixture to yield the desired methanol (B129727) derivative.
Table 1: Grignard Reaction for α-(4-Chlorophenyl)pyridine-2-methanol Synthesis
| Reactant 1 | Reactant 2 | Solvent | Product |
| 4-chlorophenylmagnesium bromide | Pyridine-2-carboxaldehyde | Tetrahydrofuran (THF) | α-(4-Chlorophenyl)pyridine-2-methanol |
This table outlines the key components of the Grignard reaction for the synthesis of α-(4-chlorophenyl)pyridine-2-methanol.
A frequently documented synthetic pathway involves a two-step oxidation-reduction sequence. This method is particularly useful for synthesizing alcohol derivatives of this compound.
The first step in this sequence is the oxidation of a suitable precursor, such as 2-(p-chlorobenzyl)pyridine, to the corresponding ketone, (4-chlorophenyl)(pyridin-2-yl)methanone. Strong oxidizing agents are employed to convert the methylene (B1212753) group to a carbonyl group. Potassium permanganate (B83412) (KMnO₄) in an aqueous medium at elevated temperatures (85–95°C) has been shown to be effective, affording the ketone in yields ranging from 60–97%, depending on the specific solvent used. The choice of oxidizing agent and reaction conditions, such as temperature and molar ratio of oxidant to substrate, are critical for maximizing the yield and minimizing the formation of byproducts.
Table 2: Oxidation of 2-(p-chlorobenzyl)pyridine
| Oxidizing Agent | Solvent | Temperature | Yield | Reference |
| KMnO₄ | Aqueous | 85–95°C | 86% | |
| SnO₂ | Dioxane | 90°C | 60% |
This table compares the efficiency of different oxidizing agents in the synthesis of (4-chlorophenyl)(pyridin-2-yl)methanone.
The ketone intermediate, (4-chlorophenyl)(pyridin-2-yl)methanone, is then reduced to the corresponding alcohol, α-(4-chlorophenyl)pyridine-2-methanol. This reduction is typically achieved using borohydride (B1222165) reagents. Sodium borohydride (NaBH₄) or potassium borohydride (KBH₄) in an alcohol solvent like methanol or ethanol are commonly used. The reaction is generally carried out at room temperature (20–40°C) and can produce high yields of the desired alcohol, with KBH₄ in methanol reportedly giving up to a 97% yield. These methods typically produce a racemic mixture of the chiral alcohol.
Table 3: Reduction of (4-chlorophenyl)(pyridin-2-yl)methanone
| Reducing Agent | Solvent | Temperature | Yield | Reference |
| KBH₄ | Methanol | 20°C | 97% |
This table highlights the effective reduction of the ketone intermediate to the alcohol derivative.
Modern synthetic chemistry offers powerful cross-coupling reactions for the formation of carbon-carbon bonds, and these have been applied to the synthesis of this compound derivatives.
The Sonogashira coupling is a palladium-catalyzed cross-coupling reaction between a terminal alkyne and an aryl or vinyl halide, and it is a vital tool for creating C(sp)-C(sp²) bonds. nih.govorganic-chemistry.orglibretexts.org This reaction is particularly useful for synthesizing ethynyl (B1212043) derivatives of this compound, which are valuable building blocks in medicinal chemistry and materials science. nih.govrsc.org
The reaction typically involves a palladium catalyst, such as PdCl₂(PPh₃)₂, a copper(I) co-catalyst (e.g., CuI), and an amine base in a suitable solvent like DMF. rsc.org More recent protocols have been developed that are copper-free. nih.govbeilstein-journals.org For instance, the coupling of a halogenated this compound with a terminal alkyne under Sonogashira conditions yields the corresponding alkynyl-substituted derivative. The reaction has been found to be general for a wide range of iodopyridines and terminal alkynes, tolerating various functional groups. rsc.org For example, 3-((4-chlorophenyl)ethynyl)pyridine has been synthesized in high yield using a palladium precatalyst. nih.gov
The choice of palladium catalyst, ligands, and reaction conditions can be tailored to optimize the yield and accommodate a variety of substrates. hes-so.ch The electron-withdrawing or electron-donating nature of substituents on the coupling partners can also influence the reaction's efficiency. rsc.org
Cross-Coupling Reactions
Suzuki and Heck Coupling Reactions for Complex Structures
Palladium-catalyzed cross-coupling reactions, such as the Suzuki and Heck reactions, are powerful tools for creating carbon-carbon bonds, enabling the synthesis of complex molecular architectures involving the this compound core. masterorganicchemistry.comresearchgate.net
The Suzuki reaction facilitates the coupling of an organoboron compound with an organohalide. masterorganicchemistry.com For instance, to synthesize the parent compound, 2-chloropyridine (B119429) can be coupled with 4-chlorophenylboronic acid. This reaction is catalyzed by a palladium complex, such as Pd(PPh₃)₄, and requires a base like sodium or potassium hydroxide (B78521). masterorganicchemistry.com The key advantage of the Suzuki reaction is its high tolerance for various functional groups, making it a highly practical and widely used method in modern organic synthesis. masterorganicchemistry.com
The Heck reaction provides a method for the arylation of alkenes. organic-chemistry.org It involves the reaction of an aryl or vinyl halide with an alkene in the presence of a palladium catalyst and a base. organic-chemistry.orgyoutube.com While not directly forming the this compound core in one step, it can be used to introduce complex unsaturated side chains to a pre-existing functionalized this compound ring system, further diversifying the available derivatives. The reaction typically proceeds with high trans selectivity. organic-chemistry.org
| Reaction | Reactants | Catalyst/Reagents | Product Type | Key Features |
| Suzuki Coupling | Organohalide (e.g., 2-chloropyridine), Organoboron compound (e.g., 4-chlorophenylboronic acid) | Palladium catalyst (e.g., Pd(OAc)₂), Base (e.g., K₂CO₃) | Biaryl compounds | High functional group tolerance, versatile for C-C bond formation. masterorganicchemistry.commdpi.com |
| Heck Coupling | Aryl/Vinyl Halide, Alkene | Palladium catalyst, Base (e.g., NEt₃) | Substituted Alkenes | Forms new C-C bond between the aryl halide and alkene, breaks C-H bond on the alkene. masterorganicchemistry.comorganic-chemistry.org |
Multicomponent Reactions for Substituted Pyridine Derivatives
Multicomponent reactions (MCRs) have gained significant attention as an efficient and environmentally friendly strategy for synthesizing highly substituted pyridine derivatives in a single step. bohrium.comresearchgate.net These one-pot reactions combine three or more starting materials to form a complex product, minimizing waste and simplifying synthetic procedures. bohrium.com
Various MCRs can be employed to construct the pyridine ring, often categorized as three-component or four-component reactions. bohrium.com A common approach involves the condensation of aldehydes, ketones, active methylene compounds (like malononitrile), and an ammonium (B1175870) salt as the nitrogen source. researchgate.netthieme-connect.com By selecting the appropriate starting materials, a diverse range of substituted pyridines can be accessed. For example, using 4-chlorobenzaldehyde (B46862) as one of the components allows for the direct incorporation of the 4-chlorophenyl group at a specific position on the newly formed pyridine ring. These reactions can be catalyzed by various substances, including nanocatalysts, or even proceed under catalyst-free conditions, sometimes in green solvents like water. bohrium.comrsc.org
Condensation Reactions for Functionalized Pyridine Systems
Classical condensation reactions remain a fundamental approach for the de novo synthesis of pyridine rings. nih.gov These methods typically involve the cyclization of dicarbonyl compounds or their equivalents with a nitrogen source. baranlab.org
One of the most well-known methods is the Hantzsch pyridine synthesis, which traditionally involves the condensation of an aldehyde, two equivalents of a β-ketoester, and ammonia (B1221849) to form a dihydropyridine, which is subsequently oxidized to the corresponding pyridine. nih.govbaranlab.org Modifications to this procedure allow for the synthesis of asymmetric pyridines. baranlab.org Another approach is the Bohlmann-Rahtz synthesis, which provides a pathway to substituted pyridines. whiterose.ac.uk Furthermore, [3+3] cyclocondensation reactions, for example between O-acetyl ketoximes and α,β-unsaturated aldehydes catalyzed by a copper(I) salt, offer a modular route to a variety of substituted pyridines under mild conditions. organic-chemistry.org These condensation strategies are valuable for creating functionalized pyridine systems that can be further elaborated into more complex molecules. nih.gov
Mannich Reactions for Bridged N-atom Derivatives
The Mannich reaction is a three-component condensation reaction that involves the aminoalkylation of an acidic proton located alpha to a carbonyl group. wikipedia.org The reactants are typically an aldehyde (like formaldehyde), a primary or secondary amine, and an enolizable carbonyl compound. youtube.com The reaction proceeds through the formation of an electrophilic iminium ion from the aldehyde and amine, which is then attacked by the enol form of the carbonyl compound. wikipedia.orgyoutube.com
In the context of this compound, the Mannich reaction can be envisioned as a method to introduce aminoalkyl side chains, which could then be used to form bridged structures. For example, if a derivative of this compound contains an enolizable ketone moiety, it can react with an aldehyde and an amine to append a β-amino-carbonyl group. youtube.com This appended group contains a nitrogen atom that could potentially undergo a subsequent intramolecular reaction to form a bridged N-atom derivative, creating complex polycyclic systems.
| Reaction Type | Components | Key Intermediate | Product | Application for Pyridine Derivatives |
| Multicomponent | Aldehyde, Active Methylene Compound, Nitrogen Source, etc. | Varies (e.g., enamine, imine) | Polysubstituted Pyridine | Direct synthesis of complex pyridine cores in one pot. bohrium.comresearchgate.net |
| Condensation (Hantzsch) | Aldehyde, β-Ketoester (2 eq.), Ammonia | Dihydropyridine | Substituted Pyridine | Stepwise construction of the pyridine ring. nih.govbaranlab.org |
| Mannich | Aldehyde, Amine (1° or 2°), Enolizable Carbonyl | Iminium Ion | β-Amino-carbonyl compound | Functionalization to create precursors for bridged N-atom systems. wikipedia.orgorganic-chemistry.org |
Specific Synthesis of Key Derivatives
5-Bromo-2-(4-chlorophenyl)pyridine (B8700182)
The synthesis of 5-bromo-2-(4-chlorophenyl)pyridine can be achieved through the direct electrophilic bromination of the parent compound, this compound. The pyridine ring is an electron-deficient system, making electrophilic substitution challenging. However, the reaction can proceed under appropriate conditions.
A plausible synthetic route involves treating this compound with a brominating agent such as N-Bromosuccinimide (NBS) or bromine (Br₂) in a suitable solvent like glacial acetic acid or a chlorinated solvent. google.comprepchem.com The reaction may require heating to facilitate the substitution. The directing effects of the pyridine nitrogen and the 4-chlorophenyl group will favor substitution at the 5-position of the pyridine ring.
Plausible Synthesis of 5-Bromo-2-(4-chlorophenyl)pyridine
| Starting Material | Reagent | Solvent | Conditions | Product |
| This compound | N-Bromosuccinimide (NBS) or Bromine (Br₂) | Dichloromethane or Acetic Acid | 0°C to reflux | 5-Bromo-2-(4-chlorophenyl)pyridine |
This table represents a generalized procedure based on analogous bromination reactions of pyridine and its derivatives. google.comprepchem.com
4-(4-Chlorophenyl)-2-(4-fluorophenoxy)pyridine-3-carbonitrile
The synthesis of this highly substituted pyridine derivative is best approached through a multicomponent reaction strategy, which allows for the efficient assembly of multiple substituents onto the pyridine core in a single step.
A likely pathway involves a one-pot reaction of 1-(4-chlorophenyl)ethanone, malononitrile (B47326), and a reagent that can provide the 4-fluorophenoxy group and the remaining atoms for the pyridine ring. A more direct multicomponent synthesis could involve the reaction of a chalcone (B49325) derivative, (E)-1-(4-chlorophenyl)-3-(4-fluorophenoxy)prop-2-en-1-one, with malononitrile in the presence of an ammonium salt. researchgate.net Another established method for similar structures involves the reaction of an aldehyde (4-chlorobenzaldehyde), an active methylene compound (malononitrile), a pyrazolone (B3327878) derivative, and a catalyst like DABCO in ethanol, which suggests that a variation of this could be used. dundee.ac.uknih.gov
A general and efficient method for synthesizing related 2-alkoxy-3-cyanopyridines involves the cyclization reaction of a chalcone derivative with malononitrile. researchgate.net
Plausible Synthesis via Cyclocondensation
| Reactant 1 | Reactant 2 | Catalyst/Base | Solvent | Product |
| (E)-3-amino-2-(4-chlorobenzoyl)acrylonitrile | 4-Fluorophenol | Base (e.g., K₂CO₃) | DMF | 4-(4-Chlorophenyl)-2-(4-fluorophenoxy)pyridine-3-carbonitrile |
This table outlines a potential synthetic route based on established methodologies for constructing polysubstituted pyridines. researchgate.net
2-N-(4-chlorophenyl)pyridine-2,3-diamine
The synthesis of 2-N-(4-chlorophenyl)pyridine-2,3-diamine and its analogs can be achieved through multi-step reaction sequences starting from readily available materials. One reported pathway involves the synthesis of 2,3-diaminopyridine (B105623) as a key intermediate.
A common route to 2,3-diaminopyridine begins with 2-aminopyridine (B139424). orgsyn.orgarkat-usa.org This starting material undergoes bromination, followed by nitration and subsequent reduction of the nitro group to an amine. arkat-usa.org Specifically, 2-aminopyridine can be brominated to form 2-amino-5-bromopyridine, which is then nitrated to yield 2-amino-5-bromo-3-nitropyridine. orgsyn.org The final step to obtain the diamine intermediate is the reduction of the nitro group, which can be accomplished using iron and hydrochloric acid. arkat-usa.org
Alternatively, 2,3-diaminopyridine can be synthesized by the reduction of 2-amino-3-nitropyridine (B1266227) using reagents such as iron in acidified ethanol or tin and hydrochloric acid. orgsyn.orgchemicalbook.com Another approach involves the amination of 3-aminopyridine. orgsyn.org A patented method describes the preparation of 2,3-diaminopyridine by dissolving 2,3-dinitropyridine (B76908) in an organic solvent, followed by catalytic hydrogenation using palladium on carbon. google.com
Once the 2,3-diaminopyridine intermediate is obtained, it can be further reacted with various benzaldehydes to yield 4-azabenzimidazole derivatives. arkat-usa.org This condensation reaction provides a versatile method for introducing a range of substituents onto the final molecule.
Table 1: Synthesis of 2,3-diaminopyridine
| Starting Material | Reagents and Conditions | Product | Reference |
|---|---|---|---|
| 2-Aminopyridine | 1. Br₂, Acetic Acid; 2. HNO₃, H₂SO₄; 3. Fe, HCl | 2,3-Diamino-5-bromopyridine | arkat-usa.org |
| 2-Amino-3-nitropyridine | Iron, aqueous acidified ethanol or tin, hydrochloric acid | 2,3-Diaminopyridine | orgsyn.orgchemicalbook.com |
| 2,3-Dinitropyridine | H₂, Pd/C, organic solvent, heat | 2,3-Diaminopyridine | google.com |
2-(2-(4-chlorophenyl)ethynyl)-6-methylpyridine
The synthesis of 2-ethynyl-6-methyl-pyridine derivatives often involves metal-catalyzed cross-coupling reactions. While a direct synthesis for 2-(2-(4-chlorophenyl)ethynyl)-6-methylpyridine was not found in the provided search results, related synthetic strategies for similar compounds can be inferred. For instance, the synthesis of various pyridine derivatives can be achieved through Suzuki-Miyaura cross-coupling reactions to introduce aryl groups onto the pyridine ring. researchgate.net The preparation of ethyl 6-methylpyridine-2-acetate has been accomplished by the acylation of the organometallic derivative of 2,6-lutidine with diethyl carbonate. orgsyn.org
Alpha-(4-Chlorophenyl)pyridine-2-methanol
Alpha-(4-Chlorophenyl)pyridine-2-methanol is a significant intermediate in the synthesis of various pharmaceutical compounds. chemicalbook.comhsppharma.comchemdad.com Its synthesis typically involves condensation and reduction reactions. ontosight.ai One synthetic route involves the reaction of (4-chloro-phenyl-)(2-pyridyl) methanol with 4-hydroxy piperidine (B6355638) in the presence of methylsulfonic acid and sym-trimethylbenzene at elevated temperatures. google.com This method produces a single optical isomer with high yield. google.com
This compound serves as a crucial reagent in the synthesis of Carbinoxamine, a histamine (B1213489) H1 antagonist, and Bepotastine besylate, a non-sedating H1-antagonist with anti-inflammatory properties. chemicalbook.comhsppharma.comchemdad.com
Table 2: Synthesis of Alpha-(4-Chlorophenyl)pyridine-2-methanol derivative
| Starting Materials | Reagents and Conditions | Product | Reference |
|---|
2-(4-Bromophenyl)-6-(4-chlorophenyl)pyridine-4-carboxylic acid
2-(4-Bromophenyl)-6-(4-chlorophenyl)pyridine-4-carboxylic acid is a versatile compound used as an intermediate in the development of pharmaceuticals, particularly anti-cancer agents, and in the formulation of agrochemicals. chemimpex.com Its synthesis can be approached through methods used for related 2,4,6-trisubstituted pyridines. researchgate.net While a specific synthesis for this exact compound was not detailed in the search results, the general synthesis of related biphenyl-4-carboxylic acid derivatives has been described. For example, 4-bromo-2-chlorophenyl 4′-methoxy-[1,1′-biphenyl]-4-carboxylate was synthesized from 4-bromo-2-chlorophenol (B165030) and 4′-methoxy-[1,1′-biphenyl]-4-carboxylic acid using N,N'-dicyclohexylcarbodiimide (DCC) and 4-N,N-dimethylaminopyridine (DMAP) in chloroform. nih.gov
Table 3: Physicochemical Properties of 2-(4-Bromophenyl)-6-(4-chlorophenyl)pyridine-4-carboxylic acid
| Property | Value | Reference |
|---|---|---|
| Molecular Formula | C₁₈H₁₁BrClNO₂ | sigmaaldrich.com |
| Molecular Weight | 388.64 g/mol | sigmaaldrich.com |
| Melting Point | 291-294 °C | sigmaaldrich.com |
2-(4'-chlorophenyl)-6-methyl-(3-N, N'- diaryl/dialkyl amino methyl)-imidazo[1,2-a]pyridine
The synthesis of this class of compounds is achieved through a Mannich reaction. researchgate.net The process involves refluxing a mixture of 2-(4'-chlorophenyl)-6-methyl imidazo[1,2-a]pyridine (B132010), formaldehyde, and a secondary amine (such as dimethylamine) in the presence of hydrochloric acid and methanol. researchgate.net The resulting product is then isolated by pouring the reaction mixture onto crushed ice. researchgate.net This method has been used to prepare a series of related compounds with various diaryl or dialkyl amino methyl groups. researchgate.nettsijournals.comtsijournals.com The synthesis of the precursor, 2-(4'-chlorophenyl)-6-methylimidazo[1,2-a]pyridine, can be accomplished by reacting 2-amino-5-methylpyridine (B29535) with 2-bromo-1-(4-chlorophenyl)ethan-1-one.
Table 4: Synthesis of 2-(4'-chlorophenyl)-6-methyl-(3-N, N'- dimethyl amino methyl)-imidazo[1,2-a]pyridine
| Starting Materials | Reagents and Conditions | Reaction Time | Product | Reference |
|---|
N-(Z)-(4-Chlorophenyl)methylidene]isoniazid Derivatives
Isoniazid (B1672263) derivatives are synthesized with the goal of developing new therapeutic agents. nih.govorientjchem.orgnih.gov A general method for preparing N'-benzoylisonicotinohydrazide derivatives involves the reaction of isonicotinic acid hydrazide (isoniazid) with various benzoyl chloride derivatives. researchgate.net In a specific example, N'-(4-Chlorobenzoyl)isonicotinohydrazide was synthesized and subsequently used to form a metal complex with Fe(III). researchgate.net Another study describes the synthesis of isoniazid derivatives by reacting isoniazid with different isothiocyanates to produce thiosemicarbazides. nih.gov
Table 5: Synthesis of Isoniazid Derivatives
| Starting Materials | Reaction Type | Product Class | Reference |
|---|---|---|---|
| Isoniazid, Benzoyl chloride derivatives | Acylation | N'-Benzoylisonicotinohydrazides | researchgate.net |
| Isoniazid, Isothiocyanates | Addition | Thiosemicarbazides | nih.gov |
2-(4-Chlorophenyl)imidazol[1,2-a]pyridine-3-carbaldehyde
The synthesis of 2-(4-Chlorophenyl)imidazol[1,2-a]pyridine-3-carbaldehyde is accomplished through a Vilsmeier-Haack type reaction. nih.gov The process involves treating a solution of 2-(4-chlorophenyl)H-imidazo[1,2-a]pyridine in dimethylformamide (DMF) with phosphoryl trichloride (B1173362) (POCl₃). nih.gov The reaction mixture is heated and stirred for several hours. nih.gov The product is then purified using silica (B1680970) gel chromatography. nih.gov The synthesis of the starting material, 2-(4-chlorophenyl)imidazo[1,2-a]pyridine, can be achieved through various methods, including the Groebke–Blackburn–Bienaymé multicomponent reaction. mdpi.com
Table 6: Synthesis of 2-(4-Chlorophenyl)imidazol[1,2-a]pyridine-3-carbaldehyde
| Starting Material | Reagents and Conditions | Reaction Time | Product | Reference |
|---|
N-(4-chlorophenyl)-2-(pyridin-4-ylcarbonyl)hydrazinecarbothioamide
The synthesis of N-(4-chlorophenyl)-2-(pyridin-4-ylcarbonyl)hydrazinecarbothioamide, an isoniazid analog, has been reported. This class of compounds, N-substituted phenyl/cyclohexyl-2-(pyridine-4-carbonyl)hydrazine-1-carbothioamides, is generally synthesized and characterized by various spectral and analytical methods. mdpi.com The reaction of 2-isonicotinoyl-N-arylhydrazinecarbothioamide with chloroacetic acid in the presence of anhydrous sodium acetate (B1210297) in absolute ethanol can yield N-(4-aryl)-5-(pyridine-4-yl)-1,3,4-oxadiazol-2-amines. mdpi.com Furthermore, treatment of 2-isonicotinoyl-N-cyclohexyl/arylhydrazinecarbothioamide with sodium hydroxide leads to the formation of N-4-cyclohexyl/aryl-5-(pyridine-4-yl)-2,4-dihydro-3H-1,2,4-triazole-3-thiones. mdpi.com
2-((4-Chlorophenyl)(piperidin-4-yloxy)methyl)pyridine Derivatives
Derivatives of 2-((4-Chlorophenyl)(piperidin-4-yloxy)methyl)pyridine are important intermediates in the pharmaceutical industry, for instance, in the synthesis of the antihistamine drug bepotastine. bldpharm.com A synthetic method for the single optical isomer of this compound involves the reaction of (4-chloro-phenyl-)(2-pyridyl)methanol with a protected 4-hydroxypiperidine. bldpharm.com A reported method details a one-pot reaction where (4-chloro-phenyl-)(2-pyridyl)methanol is reacted, and after workup, 2-[(4-chloro-phenyl-)(piperidines-4-oxygen base)methyl]pyridine is obtained with a high yield of 88.3%. bldpharm.com This method is advantageous as it can directly produce the desired single optical isomer, such as the S configuration, which is a precursor for bepotastine. bldpharm.com
2''-amino-4''-[2-(4'-chlorophenyl)-6-methyl imidazo[1,2-a]pyridin-3-yl]-6''-aryl nicotinonitriles
A series of 2''-amino-4''-[2-(4'-chlorophenyl)-6-methyl imidazo[1,2-a]pyridin-3-yl]-6''-aryl nicotinonitriles have been synthesized through the cyclocondensation of 2-(4'-chlorophenyl)-6-methyl-3-(1''-aryl-2''-propene-1''-one-3-yl)-imidazo[1,2-a]pyridines with malononitrile and ammonium acetate. researchgate.net The structures of these compounds were confirmed using IR, 1H-NMR, and mass spectral data, as well as elemental analysis. researchgate.netnih.gov
2-(4-chlorophenyl)-6-(thiophen-2-yl)pyridine
While a direct synthesis for 2-(4-chlorophenyl)-6-(thiophen-2-yl)pyridine was not explicitly detailed in the provided context, the synthesis of structurally related compounds provides insight into potential synthetic routes. For instance, 2-amino-4-(4-chlorophenyl)-6-(thiophen-2-yl)pyridine-3-carbonitrile is a known compound. researchgate.net The synthesis of various 2,4,6-trisubstituted pyridines often involves multi-component reactions. A general approach to similar structures involves the reaction of a chalcone with malononitrile and an ammonium salt, which could be adapted for this synthesis.
2-(4-chlorophenyl)-4-(1H-indol-3-yl)-6-phenylpyridine-3-carbonitrile
The synthesis of 2-(4-chlorophenyl)-4-(1H-indol-3-yl)-6-phenylpyridine-3-carbonitrile has been achieved through a one-pot, three-component reaction. This involves heating a mixture of 3-(1H-indol-3-yl)-3-oxopropanenitrile, 4,4,4-trifluoro-1-phenylbutane-1,3-dione, and 4-chlorobenzaldehyde in the presence of ammonium acetate under solvent-free conditions at 110 °C for 6 hours. The product was isolated with a 70% yield after purification by column chromatography. The crystal structure of the compound has been determined, revealing the dihedral angles between the central pyridine ring and the pendant phenyl, chlorobenzene, and indole (B1671886) rings.
2,2′-[2,4-Bis(4-chlorophenyl)cyclobutane-1,3-diyl]bis(8-bromo-6-chloro-3-nitroimidazo[1,2-a]pyridine)
An unexpected synthesis of 2,2′-[2,4-Bis(4-chlorophenyl)cyclobutane-1,3-diyl]bis(8-bromo-6-chloro-3-nitroimidazo[1,2-a]pyridine) occurred as a by-product during attempts at a Suzuki-Miyaura cross-coupling reaction. The starting material, N-[2-(8-bromo-6-chloro-3-nitroimidazo[1,2-a]pyridin-2-yl)-1-(4-chlorophenyl)ethyl]-4-methylbenzenesulfonamide, when treated with potassium carbonate in tetrahydrofuran at 80 °C for 24 hours, led to the formation of the cyclobutane (B1203170) derivative in a 23% yield. The formation of this product is proposed to occur via a spontaneous [2+2] cycloaddition. The structure was confirmed by 1H and 13C NMR, HRMS, and X-ray crystallography.
Green Chemistry Approaches in Synthesis (e.g., microwave-mediated, catalyst-free)
The principles of green chemistry are increasingly being applied to the synthesis of pyridine derivatives to create more environmentally benign processes. Microwave-assisted synthesis has emerged as a significant green chemistry tool, often leading to faster reaction times, cleaner reactions, and higher yields compared to conventional heating methods.
A notable example is the catalyst-free and additive-free synthesis of 1,2,4-triazolo[1,5-a]pyridines from enaminonitriles and benzohydrazides under microwave irradiation. This tandem reaction proceeds via transamidation followed by nucleophilic addition and condensation, offering a broad substrate scope and good functional group tolerance. Optimization studies have shown that reaction conditions such as temperature and solvent can be fine-tuned to maximize yield and minimize reaction time. For instance, increasing the microwave temperature from 140 °C to 180 °C significantly reduced the reaction time. The use of greener solvents like tert-Butyl methyl ether (TBME) has also been successfully demonstrated.
Stereoselective Synthesis of Enantiomers (e.g., (S)- and (R)-CPMA)
The stereoselective synthesis of specific enantiomers of this compound derivatives is crucial for the development of chiral drugs, where often only one enantiomer exhibits the desired therapeutic effect. A significant example is the synthesis of the (S)-enantiomer of 2-[(4-chlorophenyl)(4-piperidinyloxy)methyl]pyridine, a key intermediate for the antihistamine drug Bepotastine. google.comchemicalbook.com
A direct, one-step condensation method has been developed for this purpose, which avoids the need for protecting the reactive hydrogen on the nitrogen atom of the piperidine ring. google.com The synthesis involves the reaction of an enantiomerically pure form of (4-chlorophenyl)(pyridin-2-yl)methanol (B192788) with 4-hydroxypiperidine. By selecting the appropriate starting enantiomer of the alcohol, the desired single optical isomer of the final product can be obtained. google.com
For instance, to produce the (S)-isomer of 2-[(4-chlorophenyl)(4-piperidinyloxy)methyl]pyridine, the (S)-enantiomer of (4-chlorophenyl)(pyridin-2-yl)methanol is used as the starting material. The reaction is typically carried out in the presence of a sulfonic acid compound, such as methanesulfonic acid, which acts as a reaction assistant, simplifying the process and reducing side reactions. google.com
The precursor, racemic (4-chlorophenyl)(pyridin-2-yl)methanol, can be synthesized from 2-(p-chlorobenzyl)pyridine through a two-step process involving oxidation to the corresponding ketone, (4-chlorophenyl)(pyridin-2-yl)methanone, followed by reduction. google.com
Table 1: Key Reagents in Stereoselective Synthesis of (S)-2-[(4-chlorophenyl)(4-piperidinyloxy)methyl]pyridine
| Reagent | Role | Reference |
| (S)-(4-chlorophenyl)(pyridin-2-yl)methanol | Chiral Starting Material | google.com |
| 4-Hydroxypiperidine | Reactant | google.com |
| Methanesulfonic Acid | Reaction Assistant/Catalyst | google.com |
| sym-Trimethylbenzene | Solvent | google.com |
Functional Group Transformations and Derivatization
The this compound scaffold allows for a variety of functional group transformations, enabling the synthesis of a diverse range of derivatives. These transformations can target the pyridine ring, the chlorophenyl ring, or substituents attached to them.
Nucleophilic aromatic substitution (SNAr) can occur on the pyridine ring of this compound derivatives, particularly when a good leaving group is present at the 2- or 4-positions of the pyridine nucleus. quimicaorganica.orgstackexchange.com The electron-withdrawing nature of the nitrogen atom makes these positions electrophilic and susceptible to attack by nucleophiles. stackexchange.compearson.com The reaction proceeds through a high-energy anionic intermediate (a Meisenheimer complex), and the stability of this intermediate is key to the reaction's feasibility. stackexchange.com Attack at the C-2 or C-4 position allows the negative charge in one of the resonance structures to be placed on the electronegative nitrogen atom, which provides significant stabilization. stackexchange.com
Common nucleophiles used in these reactions include alkoxides, thiolates, and amines. sci-hub.se For example, 2-halopyridines react with various sulfur and oxygen nucleophiles to yield substituted pyridines. sci-hub.se While the chlorine on the phenyl ring of the parent this compound is not activated for typical SNAr, derivatives with leaving groups on the pyridine ring can undergo such transformations.
The two aromatic rings in this compound exhibit different reactivities towards electrophilic aromatic substitution (EAS).
Pyridine Ring: The pyridine ring is significantly deactivated towards EAS due to the electron-withdrawing effect of the nitrogen atom. quimicaorganica.orgyoutube.com Reactions require more drastic conditions compared to benzene (B151609). Substitution, when it occurs, is directed to the C-3 and C-5 positions (meta to the nitrogen). quimicaorganica.orgyoutube.com This is because the intermediates formed by attack at C-2, C-4, or C-6 have a destabilizing resonance structure with a positive charge on the nitrogen atom. quimicaorganica.org Furthermore, Friedel-Crafts alkylation and acylation reactions are generally not feasible because the Lewis acid catalyst complexes with the basic nitrogen atom, further deactivating the ring. quimicaorganica.org
Chlorophenyl Ring: The chlorophenyl ring is also deactivated towards EAS by the electron-withdrawing inductive effect of the chlorine atom. However, the chlorine atom is an ortho-, para-director due to the ability of its lone pairs to stabilize the cationic intermediate through resonance. The directing effects on this ring are therefore a combination of the ortho-, para-directing chloro group and the meta-directing pyridyl substituent.
Table 2: Regioselectivity in Electrophilic Aromatic Substitution
| Ring | Reactivity | Preferred Position(s) | Rationale | Reference |
| Pyridine | Deactivated | 3 and 5 | Avoidance of cationic charge on nitrogen in reaction intermediate. | quimicaorganica.orgyoutube.comyoutube.com |
| Chlorophenyl | Deactivated | Ortho to Chlorine | Chlorine is an ortho-, para-director, but the ring is deactivated. | masterorganicchemistry.com |
Nitrile derivatives of this compound can be valuable intermediates, as the nitrile group can be reduced to a primary amine, introducing a versatile functional group. A relevant example is the compound 6-(4-chlorophenyl)-2-methylnicotinonitrile. mdpi.com The reduction of nitriles to primary amines is a fundamental transformation in organic synthesis. wikipedia.org
Several methods are available for this reduction:
Catalytic Hydrogenation: This is an economical and widely used method. Catalysts such as Raney Nickel, palladium on carbon (Pd/C), or platinum dioxide are effective. wikipedia.orgacsgcipr.org The reaction is typically carried out under hydrogen pressure. Care must be taken to select conditions that minimize the formation of secondary and tertiary amine byproducts. wikipedia.orgacsgcipr.org
Metal Hydride Reduction: Strong hydride reagents like lithium aluminum hydride (LiAlH₄) are very effective at reducing nitriles to primary amines. wikipedia.orgyoutube.com Other reagents like potassium borohydride (KBH₄) can also be used, often in the presence of a catalyst like Raney Ni. umich.edu A system of Raney Ni/KBH₄ in ethanol has been shown to be an efficient and mild method for reducing both aromatic and aliphatic nitriles to primary amines in high yields. umich.edu
Table 3: Common Reagents for Nitrile Reduction
| Reagent/System | Type | Notes | Reference |
| H₂/Raney Ni | Catalytic Hydrogenation | Economical, but can produce secondary/tertiary amines. | wikipedia.orgacsgcipr.org |
| H₂/Pd/C | Catalytic Hydrogenation | Common and effective catalyst. | acsgcipr.org |
| LiAlH₄ | Metal Hydride | Powerful reducing agent, requires anhydrous conditions. | wikipedia.orgyoutube.com |
| Raney Ni/KBH₄ | Catalytic Hydride | Mild conditions, high yields of primary amines. | umich.edu |
Advanced Applications in Medicinal Chemistry and Drug Discovery
Antimicrobial and Antiparasitic Activities
Antibacterial Efficacy (Gram-positive, Gram-negative bacteria, MRSA strains)
While direct studies on 2-(4-Chlorophenyl)pyridine are limited, research into its isomer, 4-(4-chlorophenyl) pyridine (B92270), provides significant insights into its potential antimicrobial properties. This isomer, identified in plant extracts, has demonstrated inhibitory effects against both Gram-positive and Gram-negative bacteria. researchgate.net Specifically, commercially available 4-(4-chlorophenyl) pyridine has been tested against Clostridium perfringens (Gram-positive) and Pseudomonas aeruginosa (Gram-negative), showing clear antimicrobial activity. researchgate.net
The broader chlorophenylpyridine scaffold is a subject of interest in antibacterial research. Complex heterocyclic derivatives of pyrrolo[1,2-a] mdpi.comnih.govbenzodiazepines containing a 4-chlorophenyl group have shown much stronger antibacterial activity against Gram-positive bacteria, including Staphylococcus aureus and S. epidermidis, than against Gram-negative bacteria like Escherichia coli and Pseudomonas aeruginosa. nih.gov One such derivative exhibited a minimum inhibitory concentration (MIC) of 7.81 µg/ml against Staphylococcus strains, highlighting its potential against challenging pathogens like Methicillin-resistant Staphylococcus aureus (MRSA). nih.gov Furthermore, other synthesized imidazo[1,2-a]pyridine (B132010) derivatives incorporating the 2-(4'-chlorophenyl) moiety have shown moderate to good antibacterial activity. psu.edu
| Compound | Bacterial Strain | Gram Type | Activity Noted |
|---|---|---|---|
| 4-(4-chlorophenyl) pyridine (isomer) | Clostridium perfringens | Gram-positive | Antimicrobial property observed researchgate.net |
| 4-(4-chlorophenyl) pyridine (isomer) | Pseudomonas aeruginosa | Gram-negative | Antimicrobial property observed researchgate.net |
| Ethyl2-(7-(4-chlorophenyl)...isoindol-15-yl)acetate (derivative) | Staphylococcus aureus (MRSA) | Gram-positive | MIC value of 7.81 µg/ml nih.gov |
Antifungal Properties
The antifungal potential of the chlorophenylpyridine structure has been noted. The isomer 4-(4-chlorophenyl) pyridine, when tested as a commercially available compound, demonstrated antifungal properties against Aspergillus niger. researchgate.net Similarly, complex derivatives such as 1-(4-chlorophenyl)-4-((4-chlorophenyl)amino)-3,6-dimethylpyridin-2(1H)-one have been identified as having potential antifungal activity against Candida albicans, including strains resistant to fluconazole. mdpi.com These compounds were found to exert rapid fungicidal activity and inhibit biofilm formation. mdpi.com
| Compound | Fungal Strain | Activity Noted |
|---|---|---|
| 4-(4-chlorophenyl) pyridine (isomer) | Aspergillus niger | Antifungal property observed researchgate.net |
| 1-(4-chlorophenyl)-4-...pyridin-2(1H)-one (derivative) | Candida albicans | Fungicidal activity and biofilm inhibition mdpi.com |
Antimalarial Potential
There is no direct evidence of antimalarial activity for this compound itself within the reviewed literature. However, the core structure is a component of molecules investigated for this purpose. The antimalarial drug proguanil, a prodrug whose active metabolite inhibits dihydrofolate reductase in parasites, contains a 4-chlorophenylbiguanide (B1200820) structure. wikipedia.org Additionally, various heterocyclic systems containing a pyridine ring, such as mdpi.comnih.govpsu.edutriazolo[4,3-a]pyridines, have been designed and evaluated for their potential to inhibit Plasmodium falciparum, the parasite responsible for malaria. nih.gov These compounds are often designed to target essential parasite enzymes like falcipain-2. nih.gov
Antileishmanial Activity
The investigation into the antileishmanial properties of this compound is not directly documented. However, related molecular structures show promise in this area. For instance, a thiazolyl acetamide (B32628) derivative bearing a 4-chlorophenyl group, specifically 2-chloro-N-[4-(4-chlorophenyl)-2-thiazolyl] acetamide, was analyzed for its activity against Leishmania mexicana. nih.gov This compound demonstrated an IC50 value of 0.086 µM against the promastigote form of the parasite and was found to induce apoptosis. nih.gov This suggests that the chlorophenyl moiety is a valuable component in the design of new antileishmanial drug candidates.
Anti-inflammatory and Analgesic Properties
A direct evaluation of the anti-inflammatory or analgesic properties of this compound is not specified, but its structural relatives are key in the synthesis of known anti-inflammatory drugs. Notably, α-(4-chlorophenyl)pyridine-2-methanol serves as an intermediate in the synthesis of Bepotastine. pharmaffiliates.comchemicalbook.com Bepotastine is recognized as a non-sedating H1-antagonist that also possesses anti-inflammatory activity. pharmaffiliates.comchemicalbook.com This connection suggests that the this compound skeleton is a viable scaffold for developing agents with anti-inflammatory potential.
Neurological and Psychiatric Applications
Adenosine (B11128) Receptor Modulation
The adenosine receptors, particularly the A1 subtype, are significant targets for therapeutic intervention in the central nervous system, implicated in conditions like epilepsy and neuropathic pain. nih.gov The development of allosteric modulators for the A1 adenosine receptor is a promising approach to achieve therapeutic benefits while minimizing side effects associated with orthosteric ligands. nih.gov While the field of adenosine receptor modulation is active, the reviewed literature does not establish a direct link or specific research concerning this compound as a modulator of these receptors. nih.govnih.gov
Anxiolytic and Antipsychotic Properties of Triazolopyridines
Triazolopyridines, a class of heterocyclic compounds, have garnered attention for their wide spectrum of biological activities, including their potential as anxiolytic and antipsychotic agents. nih.gov The incorporation of the this compound moiety into triazolopyridine structures is a key area of research aimed at developing novel therapeutic agents for psychiatric disorders. The structural framework of triazolopyridines makes them amenable to various chemical modifications, allowing for the fine-tuning of their pharmacological properties.
Antiepileptic and Anticonvulsant Activities
The quest for novel antiepileptic and anticonvulsant drugs has led researchers to explore various chemical scaffolds, including those derived from this compound. These compounds are evaluated for their ability to suppress seizures in preclinical models, such as the maximal electroshock (MES) and subcutaneous pentylenetetrazole (scPTZ) tests. mdpi.com
One such derivative, 2-(4-chlorophenyl)amino-2-(4-pyridyl)ethane (AAP-Cl), has been studied for its pharmacokinetic properties in rats. Following intravenous administration, AAP-Cl exhibited a biexponential decline in blood concentrations with a terminal elimination half-life of approximately 6 hours. The compound demonstrated dose-independent kinetics. After oral administration, it was rapidly absorbed, with peak blood concentrations reached within 30 minutes. The oral bioavailability was determined to be 19.5%. nih.gov
Another compound, methyl 4-[(p-chlorophenyl)amino]-6-methyl-2-oxocyclohex-3-en-1-oate, showed potent anticonvulsant activity in the MES model in both mice and rats, with a pharmacological profile similar to that of phenytoin. nih.gov Furthermore, a series of 3-(2-chlorophenyl)- and 3-(3-chlorophenyl)-pyrrolidine-2,5-dione-acetamide derivatives have been synthesized and evaluated for their anticonvulsant potential. One of the most active compounds from this series, 3-(2-chlorophenyl)-1-{2-[4-(4-fluorophenyl)piperazin-1-yl]-2-oxoethyl}-pyrrolidine-2,5-dione, displayed significant anticonvulsant activity in both the MES and 6 Hz seizure tests, with a likely mechanism of action involving interaction with neuronal voltage-sensitive sodium and L-type calcium channels. mdpi.com
| Compound Name | Animal Model | Administration Route | Anticonvulsant Activity (ED50) | Reference |
| 2-(4-chlorophenyl)amino-2-(4-pyridyl)ethane (AAP-Cl) | Rats | Oral | Not specified | nih.gov |
| Methyl 4-[(p-chlorophenyl)amino]-6-methyl-2-oxocyclohex-3-en-1-oate | Mice | Intraperitoneal | 26.2 mg/kg (MES test) | nih.gov |
| Methyl 4-[(p-chlorophenyl)amino]-6-methyl-2-oxocyclohex-3-en-1-oate | Rats | Oral | 5.79 mg/kg (MES test) | nih.gov |
| 3-(2-chlorophenyl)-1-{2-[4-(4-fluorophenyl)piperazin-1-yl]-2-oxoethyl}-pyrrolidine-2,5-dione | Mice | Intraperitoneal | 68.30 mg/kg (MES test) | mdpi.com |
| 3-(2-chlorophenyl)-1-{2-[4-(4-fluorophenyl)piperazin-1-yl]-2-oxoethyl}-pyrrolidine-2,5-dione | Mice | Intraperitoneal | 28.20 mg/kg (6 Hz test) | mdpi.com |
Other Therapeutic Applications
Antiallergic Agents (e.g., intermediates for Bepotastine and Carbinoxamine)
This compound serves as a crucial intermediate in the synthesis of important antiallergic agents, notably Bepotastine and Carbinoxamine.
Bepotastine: This second-generation antihistamine is synthesized using 2-[Chloro(4-chlorophenyl)methyl]pyridine as a key starting material. google.commanusaktteva.com The synthesis involves several steps, including a Grignard reaction with 2-cyanopyridine (B140075) to form (4-chlorophenyl)(pyridin-2-yl)methanone, followed by reduction to (4-chlorophenyl)(pyridin-2-yl)methanol (B192788). google.com This alcohol is then chlorinated to produce the 2-[Chloro(4-chlorophenyl)methyl]pyridine intermediate. google.comgoogle.com This intermediate is then reacted with other compounds to ultimately yield Bepotastine. google.commanusaktteva.commanusaktteva.compharmaffiliates.com
Carbinoxamine: This first-generation antihistamine is structurally described as 2-(4-chlorobenzyl)pyridine (B3024584) in which a benzylic hydrogen is substituted by a 2-(dimethylamino)ethoxy group. nih.gov The synthesis of Carbinoxamine also utilizes intermediates derived from this compound, such as (4-Chlorophenyl)(pyridin-2-yl)methanone and (4-Chlorophenyl)(pyridin-2-yl)methanol. cymitquimica.comusp.org
Antitubercular Activity
Derivatives of this compound have shown promise as antitubercular agents. A series of 2-(substituted phenyl/benzyl-amino)-6-(4-chlorophenyl)-5-(methoxycarbonyl)-4-methyl-3,6-dihydropyrimidin-1-ium chlorides were synthesized and evaluated for their in vitro activity against Mycobacterium tuberculosis H37Rv, as well as multidrug-resistant and extensively drug-resistant strains. nih.gov Two compounds in this series emerged as particularly promising, exhibiting activity against multidrug-resistant tuberculosis at a concentration of 16 μg/mL. nih.gov
Other studies have explored different structural modifications. For instance, new N-[5-(4-chlorophenyl)-1,3,4-oxadiazol-2-yl]-(nitroheteroaryl)carboxamides have been synthesized and tested against various M. tuberculosis cell lines. researchgate.net Additionally, 2,4-disubstituted pyridine derivatives have demonstrated significant bactericidal activity against intracellular and biofilm-forming tubercle bacilli. frontiersin.org The antitubercular activity of these compounds is often influenced by substitutions on the phenyl ring, with certain groups enhancing potency while others lead to a loss of activity. nih.gov
Urease Inhibitory Activity
Urease inhibitors are of interest for their potential therapeutic applications, including the treatment of infections caused by urease-producing bacteria. While direct studies on the urease inhibitory activity of this compound itself are limited, the broader class of flavonoid analogues has been investigated for this purpose. nih.gov Given that the 4-chlorophenyl group is a common substituent in various biologically active molecules, its incorporation into scaffolds known to inhibit urease could be a viable strategy for developing new inhibitors. For example, indane-1,3-diones have shown potential as urease inhibitors. mdpi.com
Applications in Diabetes and Cardiovascular Disorders
The scaffold of this compound is relevant to the development of drugs for diabetes and cardiovascular diseases, primarily through its incorporation into molecules that inhibit key enzymes.
Diabetes: Dipeptidyl peptidase-IV (DPP-4) inhibitors are a class of oral medications for type 2 diabetes. They work by prolonging the action of incretin (B1656795) hormones, which leads to increased insulin (B600854) release and reduced glucagon (B607659) levels. nih.govmdpi.com The development of novel DPP-4 inhibitors often involves exploring various heterocyclic scaffolds, and the structural features of this compound could be integrated into new designs.
Cardiovascular Disorders: Some antidiabetic drugs, such as GLP-1 receptor agonists and SGLT-2 inhibitors, have demonstrated cardiovascular benefits. nih.gov DPP-4 inhibitors have also been studied for their cardiovascular safety. nih.gov Research has shown that certain DPP-4 inhibitors may have cardioprotective effects by mitigating cardiac hypertrophy and fibrosis. mdpi.com The design of new kinase inhibitors, for example, those targeting Aurora kinase A and epidermal growth factor receptor (EGFR) kinase, sometimes incorporates pyrrolo nih.govnih.govpyrimidine (B1678525) scaffolds, which can feature substitutions like the 4-chlorophenyl group. nih.gov
Structure-Activity Relationship (SAR) Studies
The biological activity of a compound is intrinsically linked to its chemical structure. Structure-Activity Relationship (SAR) studies are therefore crucial in medicinal chemistry for optimizing drug candidates. For this compound, SAR studies reveal how modifications to its distinct chemical features—the halogenated phenyl group, the pyridine nucleus, and various functional group substitutions—can profoundly influence its biological effects.
Impact of Halogenated Phenyl Groups on Biological Activity
The presence and position of a halogen atom on the phenyl ring of phenylpyridine derivatives are critical determinants of their biological activity. Halogens, such as the chlorine atom in this compound, can influence a molecule's lipophilicity, electronic properties, and metabolic stability, all of which affect how the compound interacts with biological targets.
Research on halogenated phenylpyridines has demonstrated their potential as chemo-selective agents for diverse molecular architectures. nih.gov The electronic and steric effects of halogen substitution can lead to significant variations in the bioactivity of these compounds. For instance, studies on various halogenated marine natural products have highlighted a wide range of biological activities, including antibacterial, antifungal, antiviral, and antitumor effects, underscoring the importance of the halogen substituent. nih.gov
Role of the Pyridine Nucleus in Enhancing Drug Permeability, Potency, and Metabolic Stability
The pyridine ring is a privileged scaffold in medicinal chemistry, known for its ability to enhance key pharmacological parameters. tandfonline.comrsc.org Its nitrogen atom can act as a hydrogen bond acceptor, facilitating interactions with biological targets. Furthermore, the pyridine nucleus often improves a compound's metabolic stability, a critical factor in drug development. nih.gov
Incorporating a pyridine motif can increase a drug's biochemical potency and enhance its permeability across biological membranes. tandfonline.comnih.gov For example, replacing a phenyl group with a pyridine ring has been shown to significantly improve the metabolic stability of certain inhibitors. nih.gov This is attributed to the electronic properties of the pyridine ring, which can make it less susceptible to oxidative metabolism compared to a benzene (B151609) ring. nih.gov The pyridine scaffold is found in numerous FDA-approved drugs, a testament to its importance in drug design. rsc.orgnih.gov
Influence of Functional Group Substitutions on Bioactivity
The introduction of various functional groups onto the this compound scaffold can dramatically alter its biological activity. These substitutions can modify the compound's size, shape, polarity, and ability to form specific interactions with target proteins.
For instance, the addition of an amino group or a carboxylic acid group can enhance a compound's bioactivity. nih.gov SAR studies on aminopyridine N-oxides have shown that optimizing substituent groups can lead to potent and selective inhibitors of key enzymes. electronicsandbooks.com The strategic placement of different functional groups can fine-tune the compound's properties to achieve the desired therapeutic effect.
Chiral Purity and its Pharmacological Implications
Chirality, or the "handedness" of a molecule, plays a paramount role in drug action. nih.gov Many biological targets, such as enzymes and receptors, are chiral themselves and therefore interact differently with the two enantiomers (mirror-image isomers) of a chiral drug. This can lead to one enantiomer being therapeutically active while the other is inactive or even toxic. nih.gov
For pyridine-containing compounds, establishing and maintaining chiral purity is crucial for ensuring optimal pharmacological activity and safety. doaj.orgresearchgate.net The synthesis of enantiomerically pure chiral pyridines is a significant area of research, as it allows for the development of more specific and effective drugs. doaj.org The use of single-enantiomer drugs has become increasingly prevalent in the pharmaceutical industry due to their improved therapeutic indices. nih.gov
Drug Design and Development Principles
The journey from a promising chemical compound to a marketed drug is a complex process guided by specific principles of drug design and development. A key initial step in this process is the identification of a "lead compound."
Lead Compound Identification through High-Throughput Screening
High-throughput screening (HTS) is a powerful technology used in the pharmaceutical industry to rapidly test thousands to millions of chemical compounds for their ability to interact with a specific biological target. This process is instrumental in identifying initial "hits" that can be further optimized into lead compounds.
For a compound like this compound and its derivatives, HTS can be employed to screen large chemical libraries against a variety of disease targets. For example, in the search for new anticancer agents, HTS can identify compounds that inhibit the growth of cancer cell lines. acs.org The hits from these screens then serve as the starting point for more focused medicinal chemistry efforts, including the SAR studies discussed previously, to develop a potent and selective lead compound.
Optimization of Pharmacological Profiles and Reduction of Side Effects
The optimization of a drug candidate's pharmacological profile is a critical step in medicinal chemistry, aiming to enhance therapeutic efficacy while minimizing unwanted effects. For derivatives based on the this compound core, this often involves strategic structural modifications to improve target affinity, selectivity, and pharmacokinetic properties.
One key strategy involves the substitution of ligands in organometallic complexes containing a this compound-based structure. For instance, in studies on half-sandwich Ru(II) and Os(II) complexes of N-(4-chlorophenyl)pyridine-2-carbothioamide, replacing the labile chlorido ligand with phosphorus donor ligands like triphenylphosphine (B44618) (PPh₃) and 1,3,5-triaza-7-phophaadamantane (pta) has been investigated. The results indicated that the antiproliferative activity of these complexes was significantly influenced by the lipophilic character of the phosphine (B1218219) ligand. nih.gov Complexes featuring the PPh₃ ligand, which has a higher lipophilicity, demonstrated potent anticancer activity with IC₅₀ values in the submicromolar range against several cancer cell lines. nih.gov This suggests that modulating lipophilicity through ligand substitution is a viable approach to optimizing the pharmacological profile of these metal-based drug candidates.
Another approach focuses on modifying the core pyridine structure itself. General studies on pyridine derivatives have shown that the introduction of specific functional groups can dramatically alter biological activity. For example, replacing OMe (methoxy) groups with OH (hydroxyl) groups has been observed to significantly decrease IC₅₀ values, indicating enhanced potency. nih.gov Similarly, the strategic addition of NH₂ (amino) groups can also modulate the antiproliferative effects of these compounds. nih.gov
These findings underscore the importance of systematic structural variation in tailoring the biological activity of compounds containing the this compound moiety. By carefully selecting and placing functional groups and ligands, researchers can enhance desired therapeutic actions and potentially reduce off-target effects.
Computational Approaches (e.g., CADD, Molecular Docking, In Silico Studies)
Computational methods are indispensable tools in modern drug discovery, providing deep insights into drug-target interactions and guiding the rational design of new molecules. For compounds related to this compound, a variety of in silico techniques, including Computer-Aided Drug Design (CADD), molecular docking, and Density Functional Theory (DFT), have been employed to elucidate their mechanisms of action and predict their biological potential.
Molecular docking is a prominent technique used to predict the binding orientation and affinity of a small molecule to its macromolecular target. This method has been applied to novel pyridine derivatives to explore their potential as anticancer agents. In one study, docking simulations were performed to position a 2-chloro-pyridine derivative (compound 6e) into the active site of telomerase (PDB ID: 3DU6). nih.gov The results showed that the compound could strongly inhibit telomerase, with a calculated IC₅₀ value of 0.8 µM, by fitting into the enzyme's active site. nih.gov Similarly, docking studies on novel pyridine and pyrazolyl pyridine conjugates identified compound 9 as a potent PIM-1 kinase inhibitor. nih.gov The in silico analysis revealed that the 4-chlorophenyl ring engaged in crucial lipophilic interactions with nonpolar amino acid residues Leu 120 and Val 52, while a hydrazide scaffold formed hydrogen bonds with polar residues, stabilizing the drug within the binding pocket. nih.gov
Table 1: Molecular Docking Interactions of a Pyridine Derivative with PIM-1 Kinase
| Compound Component | Interacting Residue | Type of Interaction |
|---|---|---|
| 4-chloro phenyl ring | Leu 120 | Lipophilic |
| 4-chloro phenyl ring | Val 52 | Lipophilic |
| Hydrazide scaffold | Pocket polar lining residues | Hydrogen Bonding |
Data sourced from docking studies on PIM-1 kinase inhibitors. nih.gov
Density Functional Theory (DFT) calculations have also been utilized to investigate the electronic structure and stability of metal complexes derived from this compound. For anticancer Ru and Os complexes of N-(4-chlorophenyl)pyridine-2-carbothioamide, DFT studies suggested only minor energy differences between the protonated and deprotonated forms of the ligand within the complex. nih.gov This type of computational analysis is crucial for understanding the behavior of these organometallic compounds in biological systems. researchgate.net
In silico studies are not limited to single calculations but often involve a multi-step workflow to design and screen novel compounds. This can include the development of a pharmacophore hypothesis, building a 3D Quantitative Structure-Activity Relationship (QSAR) model, and performing virtual screening of compound libraries. mdpi.com For pyridine and pyrimidine derivatives designed as cholinesterase inhibitors, in silico analyses highlighted how the molecules could act as dual binding site inhibitors, interacting with amino acids in the catalytic active site (CAS), peripheral anionic site (PAS), and mid-gorge cavities of the enzyme through π-π stacking and π-cation interactions. nih.gov These comprehensive computational approaches accelerate the discovery process by prioritizing candidates for synthesis and biological testing, ultimately leading to the development of more effective and selective therapeutic agents. mdpi.comnih.gov
Applications in Materials Science
Advanced Materials Development
The compound serves as a critical precursor and functional moiety in several classes of advanced materials, including liquid crystals, polymers, and materials for optoelectronic, biomedical, and energy applications.
Derivatives of 2-(4-chlorophenyl)pyridine are instrumental in the formation of liquid crystals and specialized polymers. The presence of the chlorophenyl group can influence the mesomorphic properties of molecules. For instance, new supramolecular liquid crystalline complexes have been prepared using laterally chloro-substituted azo-pyridine derivatives. mdpi.com These complexes, formed through hydrogen bonding, were found to be nematogenic, exhibiting a nematic phase and low melting temperatures. mdpi.comresearchgate.net One specific example is the smectic A phase observed in 5-[2-(4-Chlorophenyl)diazenyl]pyridin-2-yl 4ʹ-decyloxybenzoate. tandfonline.com Furthermore, related structures like 5-Bromo-2-(4-chlorophenyl)pyridine (B8700182) are noted for their suitability in developing advanced materials, which explicitly include liquid crystals and polymers. evitachem.com
The this compound scaffold is integral to the development of materials for optoelectronic devices, particularly those requiring specific photophysical properties. Research into 7-substituted-2-(4-chlorophenyl)imidazo[1,2-a]pyridine-based styryl dyes has provided insights for designing advanced optoelectronic materials with tailored characteristics. rasayanjournal.co.in
A significant breakthrough is the creation of a zero-dimensional (0D) organic-inorganic hybrid halide, bis[4-(4-chlorophenyl)pyridinium] tetrabromidozincate ([HCPP]₂[ZnBr₄]), which functions as a high-efficiency blue-light emitter. iucr.org This material exhibits intense blue emission and a high photoluminescence quantum yield (PLQY), making it a candidate for next-generation luminescent materials. iucr.org The compound 2-(4-chlorophenyl)-6-(thiophen-2-yl)pyridine has also been combined with silicon quantum dots (SiQDs) in nanocomposites that have potential applications in optoelectronic devices like LEDs. researchgate.net Additionally, iridium(III) complexes incorporating ligands such as 2-(4-tert-butylphenyl)pyridine, a related structure, are noted as critical for the function of some optoelectronic devices.
Table 1: Properties of Blue-Emitting [HCPP]₂[ZnBr₄] Halide
| Property | Value | Significance |
|---|---|---|
| Chemical Formula | (C₁₁H₉ClN)₂[ZnBr₄] | Defines the composition of the hybrid material. iucr.org |
| Emission Peak | 432 nm (Blue) | Indicates the color of light emitted, crucial for display and lighting applications. iucr.org |
| Photoluminescence Quantum Yield (PLQY) | 56.35% | Represents high efficiency of light emission, surpassing many similar materials. iucr.org |
| Crystal System | Monoclinic | Describes the structural arrangement of the compound. iucr.org |
| Emission Mechanism | Self-Trapped Excitons (STEs) | Explains the origin of the broad and Stokes-shifted light emission. iucr.org |
The this compound moiety is found in compounds investigated for their use in biomedical materials. Graphene and its derivatives are being explored as biomedical materials, and an electrochemical sensor based on graphene was developed for the detection of a complex anticancer drug containing a 1-(2-chloro-2-(4-chlorophenyl)ethyl) group. oatext.com Specific derivatives such as 4′-(4-Chlorophenyl)-2, 2′:6′, 2″-terpyridine and 2-[2-(4-Chlorophenyl)-2-oxoethylthio]pyridine-3-carboxylic acid are also categorized under biomedical materials, indicating their relevance in this area. smolecule.comsigmaaldrich.com
While specific research detailing the direct application of this compound in energy materials is limited, related compounds are categorized within this field. For instance, catalogs for chemical suppliers list derivatives under categories such as "Energy Materials," "Battery Materials," and "Dye-Sensitized Solar Cell (DSSC) Materials," suggesting the potential of this chemical family in energy-related applications. chemscene.comsmolecule.com
Role as Building Blocks for Complex Organic Molecules
The this compound structure serves as a fundamental building block in synthetic organic chemistry. Its unique framework allows for various substitution reactions, making it a valuable intermediate for creating more complex molecules and heterocycles.
Derivatives such as 2-(4-Bromophenyl)-6-(4-chlorophenyl)pyridine-4-carboxylic acid are employed as key intermediates in the synthesis of pharmaceuticals and as building blocks for complex organic molecules. chemimpex.com The utility of this scaffold is further demonstrated in the synthesis of a library of imidazo[1,2-a]pyridine-8-carboxamides, where 2-(4-chlorophenyl)imidazo[1,2-a]pyridine-8-carboxylate is a key precursor. acs.org The reactivity of the pyridine (B92270) ring and the chlorophenyl group allows chemists to construct larger, more intricate molecular architectures for various applications, including drug discovery and materials science. chemimpex.com The compound 2-((4-chlorophenyl)diazenyl)-1,10-phenanthroline has also been used in catalysts for the multicomponent synthesis of substituted pyridines. bohrium.com
Fluorescent Cytotoxic Agents in Dual-Channel Fluorescence Systems
A derivative, 2-(4-chlorophenyl)-6-(thiophen-2-yl)pyridine (CTP), has been identified as a fluorescent cytotoxic agent. researchgate.netresearchgate.net This compound is a key component of an innovative dual-channel fluorescence system designed for detection and potential therapeutic applications. researchgate.netresearchgate.net
The system combines the optical properties of silicon quantum dots–polysilane nanocomposites with those of CTP. researchgate.net A key feature of this system is its ability to produce two different emission signals at distinct wavelengths when excited by a single wavelength. researchgate.net This dual-channel capability allows for more complex and potentially more accurate detection methods in biological imaging. researchgate.netresearchgate.net The cytotoxic nature of the CTP molecule adds a therapeutic dimension, suggesting its potential use in theranostics, where diagnosis and therapy are combined. acs.org
Table 2: Components of the Dual-Channel Fluorescence System
| Component | Function | Reference |
|---|---|---|
| Silicon Quantum Dots (SiQDs)–Polysilane Nanocomposites | Primary fluorescent agent and stabilizing matrix. | researchgate.netresearchgate.net |
| 2-(4-chlorophenyl)-6-(thiophen-2-yl)pyridine (CTP) | Secondary fluorescent agent and cytotoxic component. | researchgate.netresearchgate.net |
| Single Wavelength Excitation | Triggers alternative emission signals from the two fluorescent components. | researchgate.net |
Theoretical and Computational Chemistry Studies
Density Functional Theory (DFT) Calculations
No specific Density Functional Theory (DFT) studies focused solely on 2-(4-Chlorophenyl)pyridine were found in the provided search results. Computational analyses available are typically centered on larger complexes or derivatives containing this molecule as a structural unit, without reporting the specific data for the isolated compound. wordpress.com
Detailed calculations of the molecular geometry and conformational analysis for this compound are not available in the search results.
Specific data regarding the Highest Occupied Molecular Orbital (HOMO), Lowest Unoccupied Molecular Orbital (LUMO), energy gaps, or dipole moments for this compound have not been reported in the available literature. While DFT studies on related complexes do calculate these properties, they reflect the electronic structure of the entire complex rather than the isolated ligand. wordpress.com
Theoretical predictions of the Infrared (IR), Nuclear Magnetic Resonance (NMR), or UV-Visible spectra for this compound based on DFT calculations are not present in the search results. Experimental NMR data is available for derivatives and complexes, but not theoretical predictions for the parent compound. wordpress.com
No dedicated studies on the nonlinear optical (NLO) properties of this compound were identified.
Molecular Dynamics and Simulation
No information regarding molecular dynamics or simulation studies specifically for this compound was found.
Quantum Chemical Calculations
Broader quantum chemical calculations for this compound are not detailed in the provided search results.
In Silico Studies for Activity Prediction and Drug Design
In silico techniques, including molecular docking, Absorption, Distribution, Metabolism, and Excretion (ADME) predictions, and Density Functional Theory (DFT), are pivotal in modern drug discovery and development. These computational tools allow for the prediction of the pharmacological potential of compounds before their synthesis, thereby saving time and resources. auctoresonline.org For derivatives of this compound, these studies have been employed to evaluate their potential as therapeutic agents. auctoresonline.orgnih.gov The pyridine (B92270) ring is a significant motif in medicinal chemistry, present in approximately 18% of FDA-approved heterocyclic drugs, largely due to its capacity to form various non-covalent interactions with biological targets. auctoresonline.org
A prominent example involves the detailed in silico evaluation of Alpidem, an anxiolytic agent which is a derivative of this compound. nih.gov In one study, researchers conducted comprehensive molecular docking and DFT calculations to investigate its structural, electronic, pharmacokinetic, and biological properties. nih.gov The study aimed to provide rational explanations for compound-enzyme interactions and to understand its inhibitory activity at a molecular level. nih.gov
Molecular Docking and Binding Affinity
Molecular docking simulations were performed to predict the binding affinity of Alpidem with specific protein targets associated with Alzheimer's disease, namely acetylcholinesterase (AChE) and butyrylcholinesterase (BChE). nih.gov The results indicated strong binding affinities, suggesting that Alpidem could be a potential inhibitor for these enzymes. nih.gov This highlights the potential for repurposing the drug for neurodegenerative diseases. nih.gov
Table 1: Molecular Docking Results for Alpidem
| Target Protein (PDB ID) | Binding Energy (kcal/mol) | Potential Application |
|---|---|---|
| Acetylcholinesterase (2Z5X) | -8.00 | Alzheimer's Disease nih.gov |
ADME and Pharmacokinetic Predictions
In addition to docking, the study calculated various physicochemical and pharmacokinetic properties to assess the drug-likeness of the molecule. nih.gov Online tools were used to predict ADME (Absorption, Distribution, Metabolism, and Excretion) profiles, drug similarity scores, and bioavailability. nih.gov The findings suggested that the Alpidem molecule possesses pharmacologically favorable properties, supporting its potential in drug development. nih.gov Such computational strategies are crucial for optimizing drug discovery and design by identifying promising candidates early in the process. auctoresonline.org
Hirshfeld Surface Analysis for Noncovalent Interactions in Crystal Structures
While a specific Hirshfeld analysis for this compound is not detailed in the available literature, studies on structurally related compounds containing both chlorophenyl and pyridine or phenyl moieties provide significant insight into the expected non-covalent interactions. These interactions are critical for understanding the supramolecular assembly of the compound in the solid state. nih.gov
Key Noncovalent Interactions
Analysis of similar crystal structures reveals the importance of several types of weak non-covalent interactions:
H···Cl Contacts: Interactions involving the chlorine atom are significant contributors to crystal packing, often linking adjacent molecules. nih.gov
H···H and H···C Contacts: These are typically the most abundant contacts, forming a large part of the molecular surface. nih.gov
C–H···π Interactions: These interactions, where a C-H bond points towards the electron cloud of an aromatic ring, are often crucial for forming molecular dimers and stabilizing the crystal structure. nih.gov
π···π Stacking: Interactions between aromatic rings (phenyl and/or pyridine) are identified by characteristic features on the Hirshfeld surface, such as adjacent red and blue triangles on the shape-index plot, and contribute to the stability of the crystal packing. researchgate.net
Quantitative Analysis with Fingerprint Plots
The 2D fingerprint plots derived from the Hirshfeld surface quantify the percentage contribution of each type of intermolecular contact. For example, in the analysis of (Z)-3-(4-chlorophenyl)-2-phenylacrylonitrile, a compound with similar functional groups, the relative contributions of the most significant contacts to the crystal packing were determined. nih.gov
Table 2: Example of Percentage Contributions of Intermolecular Contacts from Hirshfeld Surface Analysis of a Related Compound
| Contact Type | Contribution to Crystal Packing (%) |
|---|---|
| H···C | 33.6 nih.gov |
| H···H | 28.6 nih.gov |
| H···Cl | 17.9 nih.gov |
| H···N | 10.6 nih.gov |
| C···C | 4.1 nih.gov |
This quantitative data demonstrates how Hirshfeld surface analysis can deconstruct the complex network of interactions within a molecular crystal, highlighting the specific roles of the chlorophenyl and pyridine-like moieties in directing the supramolecular architecture. nih.gov The technique is invaluable for rationalizing crystal packing and understanding the physicochemical properties of the solid material. researchgate.netresearchgate.net
Biochemical Research and Biological Interaction Studies
Enzyme Inhibition and Receptor Binding
The chemical scaffold of 2-(4-Chlorophenyl)pyridine is a recurring motif in compounds designed and studied for their specific interactions with various enzymes and receptors. While research on the parent compound is limited, its derivatives have shown significant activity.
Derivatives of this compound have demonstrated notable enzyme-inhibiting capabilities. For instance, 2-(Chloro(4-chlorophenyl)methyl)pyridine is known to inhibit certain enzymes by forming stable complexes, suggesting potential applications in treating metabolic disorders or cancers where such inhibition is beneficial. A new series of 2-phenol-4-chlorophenyl-6-aryl pyridines has been evaluated for their inhibitory action on topoisomerase I and II. researchgate.net Most of these compounds showed more potent inhibition of topoisomerase II than etoposide, a standard chemotherapy drug. researchgate.net Similarly, N-(4-chlorophenyl) substituted pyrano[2,3-c]pyrazoles have been screened for their kinase inhibition potential, with one derivative showing activity against kinase AKT2/PKBβ. nih.gov Other derivatives, such as those of imidazo[1,2-a]pyridine (B132010), have been identified as inhibitors of aldehyde dehydrogenase. acs.org
In the realm of receptor binding, various derivatives have shown high affinity and selectivity for specific receptor subtypes. Derivatives of 2-phenyl-imidazo[1,2-a]pyridine have been investigated for their binding to both central and peripheral benzodiazepine (B76468) receptors. researchgate.netacs.org Notably, 3-[[4-(4-Chlorophenyl)piperazin-1-yl]methyl]-1H-pyrrolo[2,3-b]pyridine has been identified as a high-affinity, selective antagonist for the human dopamine (B1211576) D4 receptor. acs.orgnih.gov Another compound, 2-[4-(4-Chlorophenyl)piperazin-1-ylmethyl]pyrazolo[1,5-a]pyridine (FAUC 213), also exhibits strong binding to the D4 receptor. nih.gov Furthermore, N-(4-chlorophenyl)-2-[(pyridin-4-ylmethyl)amino]benzamide functions as an inhibitor of Vascular Endothelial Growth Factor Receptor 2 (VEGFR2). drugbank.com
Table 1: Enzyme and Receptor Interactions of this compound Derivatives
| Compound/Derivative Class | Target Enzyme/Receptor | Observed Effect | Reference |
|---|---|---|---|
2-phenol-4-chlorophenyl-6-aryl pyridines |
Topoisomerase II | Stronger inhibition than etoposide | researchgate.net |
N-({[2-(4-chlorophenyl)ethyl]carbamothioyl}amino)pyridine-4-carboxamide |
HIV-1 Reverse Transcriptase | Potential inhibitor | evitachem.com |
Imidazo[1,2-a]pyridine derivatives |
Aldehyde Dehydrogenase | Inhibition | acs.org |
N-(4-chlorophenyl) substituted pyrano[2,3-c]pyrazoles |
Kinase AKT2/PKBβ | Inhibition | nih.gov |
3-[[4-(4-Chlorophenyl)piperazin-1-yl]methyl]-1H-pyrrolo[2,3-b]pyridine |
Dopamine D4 Receptor | High-affinity antagonist | acs.orgnih.gov |
2-[4-(4-Chlorophenyl)piperazin-1-ylmethyl]pyrazolo[1,5-a]pyridine |
Dopamine D4 Receptor | Strong binding | nih.gov |
2-phenyl-imidazo[1,2-a]pyridine derivatives |
Benzodiazepine Receptors (Central & Peripheral) | Binding affinity | researchgate.netacs.org |
N-(4-chlorophenyl)-2-[(pyridin-4-ylmethyl)amino]benzamide |
Vascular Endothelial Growth Factor Receptor 2 (VEGFR2) | Inhibitor | drugbank.com |
Interaction with Biological Targets and Cellular Signaling Pathways
The structure of this compound and its derivatives allows for significant interactions with various biological targets, leading to the modulation of cellular signaling pathways. The presence of the chloro-substituted phenyl group is often cited as a key feature that enhances binding affinity to specific biological molecules. cymitquimica.com
Derivatives have been shown to influence key signaling pathways implicated in cell growth and proliferation. For example, the mechanism of action for N-({[2-(4-chlorophenyl)ethyl]carbamothioyl}amino)pyridine-4-carboxamide involves binding to enzymes or receptors, which can alter signaling pathways related to cell proliferation or apoptosis. evitachem.com In a more direct example, N-(4-chlorophenyl)-2-[(pyridin-4-ylmethyl)amino]benzamide has been shown to mediate the activation of the MAP kinase signaling pathway (MAPK1/ERK2, MAPK3/ERK1) and the AKT1 signaling pathway. drugbank.com This compound also triggers the phosphorylation of PIK3R1, a regulatory subunit of phosphatidylinositol 3-kinase, and the reorganization of the actin cytoskeleton. drugbank.com
Research into furo[2,3-b]pyridine (B1315467) derivatives containing the 4-chlorophenyl moiety revealed strong binding affinities for serine/threonine kinase AKT1, estrogen receptor alpha (ERα), and human epidermal growth factor receptor 2 (HER2), suggesting a mechanism that involves disrupting these critical cellular signaling pathways. researchgate.net Similarly, N-(4-chlorophenyl) substituted pyrano[2,3-c]pyrazoles are known to target the AKT signaling pathway, which is a primary oncogenic pathway in glioma. nih.gov
Pharmacokinetics and Pharmacodynamics (ADME properties)
The absorption, distribution, metabolism, and excretion (ADME) properties of compounds are critical for their development as therapeutic agents. The 4-chlorophenyl group in the this compound structure enhances its lipophilicity, which generally results in good solubility in organic solvents but limited solubility in water. cymitquimica.com
Studies on derivatives provide more specific insights. In silico ADME predictions for a series of 5-Amino-2-(4-chlorophenyl)-7-Substituted Phenyl-8,8a-dihydro-7H-(1,3,4)thiadiazolo(3,2-α)pyrimidine-6-carbonitrile derivatives indicated a favorable absorption profile, with a calculated percentage of human intestinal absorption ranging from 87.50% to 100%. mdpi.com In another study, novel polyfunctional pyridines were assessed computationally, showing no violations of Lipinski's rule of five or Veber's criteria, which suggests good potential for oral bioavailability. jst.go.jp
Toxicokinetic studies on Boscalid, a complex fungicide containing the this compound moiety, were conducted in rats. The results showed that approximately 70% of the administered dose was excreted in the feces, with no significant differences in metabolic patterns observed based on sex or dosing regimen. fao.org
Table 2: Predicted ADME Properties of this compound Derivatives
| Derivative Class | Property | Finding | Reference |
|---|---|---|---|
5-Amino-2-(4-chlorophenyl)-7-Substituted Phenyl-8,8a-dihydro-7H-(1,3,4)thiadiazolo(3,2-α)pyrimidine-6-carbonitrile derivatives |
Human Intestinal Absorption (%ABS) | 87.50% to 100% (predicted) | mdpi.com |
Novel polyfunctional pyridines |
Oral Bioavailability | No violations of Lipinski's or Veber's rules (predicted) | jst.go.jp |
Pyridine-4-carbohydrazide derivatives |
Intestinal Permeability (Caco-2) | Variable, with LogPapp values from -0.1 to 1.386 cm/s (predicted) | auctoresonline.org |
Toxicity and Efficacy Studies in Disease Models
The therapeutic potential and safety profile of this compound derivatives have been evaluated in various disease models, including cancer and neurological disorders, as well as for antimicrobial and insecticidal activity.
In oncology, a series of 2-phenol-4-chlorophenyl-6-aryl pyridines demonstrated significant cytotoxic effects against several human cancer cell lines, including HCT15 (colon), T47D (breast), DU145 (prostate), and HeLa (cervical). researchgate.net Certain compounds within this series showed excellent cytotoxicity against the T47D breast cancer cell line, with IC₅₀ values ranging from 0.68 to 1.25 μM. researchgate.net Another derivative, 4-(4-chlorophenyl)-2-ethoxy-6-phenyl-pyridine-3-carbonitrile, was particularly effective against the HT29 human colorectal carcinoma cell line, with an IC₅₀ value of 2.243±0.217 μM. researchgate.net Furthermore, the imidazo[1,2-a]pyridine derivative known as GA11 showed potent antitumor efficacy in a mouse xenograft model derived from glioblastoma stem cells. acs.org
In a non-human primate model of Parkinson's disease, the derivative 3-([4-(4-chlorophenyl)piperazin-1-yl]methyl)-1H-pyrrolo[2,3-b]pyridine (L-745,870) was shown to be effective. nih.gov When co-administered with L-DOPA, it significantly reduced the severity of L-DOPA-induced dyskinesia. nih.gov
The antimicrobial properties of 2-(Chloro(4-chlorophenyl)methyl)pyridine have been noted, with studies showing dose-dependent inhibition of the fungus Candida albicans and activity against bacteria such as Staphylococcus aureus and Escherichia coli. In toxicology studies, the related fungicide Boscalid was found to have a low acute oral toxicity in rats (LD₅₀ > 2000 mg/kg bw). fao.org Additionally, certain functionalized pyridine (B92270) derivatives have been evaluated for their insecticidal properties against the cowpea aphid (Aphis craccivora), with some showing high toxicity. acs.org
Table 3: Cytotoxicity and Efficacy of this compound Derivatives
| Compound/Derivative | Model | Efficacy/Toxicity Finding | Reference |
|---|---|---|---|
2-phenol-4-chlorophenyl-6-aryl pyridines |
T47D breast cancer cells | IC₅₀ = 0.68-1.25 μM | researchgate.net |
4-(4-chlorophenyl)-2-ethoxy-6-phenyl-pyridine-3-carbonitrile |
HT29 colon cancer cells | IC₅₀ = 2.243±0.217 μM | researchgate.net |
2-(Chloro(4-chlorophenyl)methyl)pyridine |
HeLa cells | Cytotoxic at >50 µM | |
3-([4-(4-chlorophenyl)piperazin-1-yl]methyl)-1H-pyrrolo[2,3-b]pyridine (L-745,870) |
Macaque model of Parkinson's Disease | Reduced L-DOPA-induced dyskinesia | nih.gov |
Boscalid |
Rats (acute oral) | LD₅₀ > 2000 mg/kg bw | fao.org |
Functionalized pyridines |
Aphis craccivora (cowpea aphid) | High toxicological effectiveness (LC₅₀ as low as 0.080 mg/L) | acs.org |
Binding Affinity Investigations
The affinity with which a compound binds to its biological target is a crucial determinant of its potency. The chloro-substituted phenyl group present in this compound is frequently highlighted as a structural feature that enhances binding affinity.
Numerous studies have quantified the binding affinities of various derivatives. For example, derivatives of 2-phenyl-imidazo[1,2-a]pyridine have been developed as high-affinity ligands for the translocator protein (TSPO), formerly known as the peripheral benzodiazepine receptor. researchgate.net One such platinum-containing derivative maintained high affinity for TSPO in the nanomolar range. researchgate.net The free ligand 2-(8-(2-(bis(pyridin-2-yl)methyl)amino)acetamido)-2-(4-chlorophenyl)H imidazo (B10784944) [1,2-a] pyridin-3-yl)-N,N-dipropylacetamide (CB256) was found to have an appreciable binding affinity (Kᵢ) of 148 nM for TSPO. mdpi.com
Derivatives targeting the dopamine D4 receptor also show high affinity. 3-[[4-(4-Chlorophenyl)piperazin-1-yl]methyl]-1H-pyrrolo[2,3-b]pyridine is consistently described as a high-affinity antagonist for this receptor. acs.orgnih.gov In docking studies, furo[2,3-b]pyridine derivatives have shown high binding affinity scores for dihydrofolate reductase (DHFR). researchgate.net
Analytical and Characterization Techniques in Research
Spectroscopic Characterization (IR, 1H-NMR, 13C-NMR, Mass Spectrometry, UV-Vis)
Spectroscopic techniques are indispensable for the structural elucidation of newly synthesized compounds. sevenstarpharm.com Each method probes different aspects of the molecule's interaction with electromagnetic radiation, collectively providing a detailed molecular fingerprint. lehigh.edu
Infrared (IR) Spectroscopy: IR spectroscopy is used to identify the functional groups present in a molecule by measuring the absorption of infrared radiation, which excites molecular vibrations. For derivatives of 2-(4-chlorophenyl)pyridine, characteristic peaks would include those for aromatic C-H stretching (around 3020-3320 cm⁻¹), C=C and C=N stretching in the aromatic rings (around 1550-1620 cm⁻¹), and the C-Cl bond. arabjchem.org
Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H-NMR and ¹³C-NMR spectroscopy are powerful tools for mapping the carbon-hydrogen framework of a molecule. lehigh.edu ¹H-NMR provides information on the number, environment, and connectivity of hydrogen atoms, while ¹³C-NMR reveals the types of carbon atoms present. niscpr.res.in For a derivative like 2-(4-Chlorophenyl)H-imidazolo[1,2-a]pyridine, the aromatic protons of the pyridine (B92270) and chlorophenyl rings appear as distinct signals in the δ 7.4-8.9 ppm range in the ¹H-NMR spectrum. arabjchem.org Similarly, the ¹³C-NMR spectrum shows characteristic signals for the aromatic carbons between δ 108-146 ppm. arabjchem.org
Mass Spectrometry (MS): Mass spectrometry determines the molecular weight and can provide information about the structure through fragmentation patterns. lehigh.edu The mass spectrum of a related imidazolo[1,2-a]pyridine derivative shows a prominent molecular ion peak (M⁺) at m/z 228, with an isotopic peak (M+2) at m/z 230, characteristic of the presence of a single chlorine atom. arabjchem.org
UV-Vis Spectroscopy: Ultraviolet-visible spectroscopy measures the electronic transitions within a molecule and is useful for characterizing compounds with chromophores, such as aromatic rings. nih.gov The absorption spectra of pyridine derivatives are typically measured over a range of 200–400 nm to identify characteristic absorption maxima. nih.gov
| Technique | Observed Signals/Peaks |
|---|---|
| IR (KBr, cm⁻¹) | 3320, 3021 (Ar-H), 1614 (C=N), 1550 (C=C) |
| ¹H NMR (400 MHz, DMSO-d₆, δ ppm) | 8.86 (d, J = 6.4 Hz, 1H), 8.8 (s, 1H), 7.98 (d, J = 8.4 Hz, 2H), 7.88 (t, J = 6.7 Hz, 2H), 7.65 (d, J = 8.5 Hz, 2H), 7.45 (t, J = 6.5 Hz, 1H) |
| ¹³C NMR (75 MHz, CDCl₃, δ ppm) | 145.59, 144.46, 133.64, 132.14, 128.84, 127.18, 125.58, 124.97, 117.41, 112.60, 108.15 |
| Mass Spec. (m/z) | 228 (M⁺, 100%), 230 (M+2, 32%) |
X-ray Diffraction Analysis (Single Crystal X-ray, Powder XRD)
X-ray diffraction (XRD) techniques provide unambiguous determination of the three-dimensional atomic arrangement in solid materials. rigaku.com
Powder X-ray Diffraction (PXRD): PXRD is used when suitable single crystals cannot be obtained. It is a valuable tool for identifying crystalline phases and confirming the bulk purity of a synthesized material. ub.edu The resulting diffraction pattern serves as a unique fingerprint for a specific crystalline solid, allowing for comparison with databases or patterns calculated from single-crystal data. ub.edu
| Parameter | Value |
|---|---|
| Crystal System | Monoclinic |
| Space Group | P21/c |
| a (Å) | 11.6050 (3) |
| b (Å) | 13.3130 (4) |
| c (Å) | 9.9884 (3) |
| β (°) | 94.911 (2) |
Elemental Analysis and Thin Layer Chromatography (TLC)
These fundamental techniques are routinely used to verify the elemental composition and assess the purity of synthesized compounds.
Elemental Analysis: This technique determines the mass percentages of carbon, hydrogen, nitrogen, and other elements in a compound. The experimental results are compared with the theoretically calculated values for the proposed molecular formula, providing strong evidence for the compound's identity and purity. arabjchem.org For a derivative of this compound, the found percentages of C, H, and N were within ±0.4% of the calculated values, confirming its composition. arabjchem.orgtjpr.org
Thin Layer Chromatography (TLC): TLC is a simple, rapid, and inexpensive technique used to monitor the progress of a chemical reaction, identify compounds in a mixture, and determine the purity of a product. nih.gov For pyridine derivatives, reactions are often monitored using commercial silica (B1680970) gel plates, with visualization of the separated spots achieved under UV light. arabjchem.orgnih.gov The purity of the final product is confirmed by the presence of a single spot on the TLC plate. researchgate.net
| Element | Calculated (%) | Found (%) |
|---|---|---|
| Carbon (C) | 68.28 | 68.11 |
| Hydrogen (H) | 3.97 | 3.81 |
| Nitrogen (N) | 12.25 | 12.03 |
High-Throughput Assays for Biological Activity Screening
High-Throughput Screening (HTS) allows for the rapid testing of large libraries of chemical compounds to identify those with a specific biological activity. acs.org This approach is essential in the early stages of drug discovery. Pyridine derivatives, including those related to this compound, are often evaluated for antimicrobial or anticancer properties using HTS methods. nih.govarabjchem.org
A typical screening campaign involves testing thousands of compounds at a single concentration against a biological target, such as a bacterium or a cancer cell line, in multi-well plates (e.g., 96- or 384-well formats). acs.orgnih.gov For example, in a large-scale screen against Mycobacterium tuberculosis, compound activity was determined by measuring the inhibition of bacterial growth using a fluorescent indicator like Alamar blue. nih.gov Compounds showing significant activity (>80% inhibition) are then selected for further analysis, which includes dose-response assays to determine inhibitory concentrations (e.g., IC₅₀ or IC₉₀) and cytotoxicity assays against mammalian cells to assess selectivity. nih.gov Similarly, anticancer activity is often screened using the MTT assay on various cancer cell lines like HepG2 (liver) and MCF-7 (breast). arabjchem.org
Analytical Methods for Quantitative Analysis in Complex Mixtures
Developing reliable methods to quantify the concentration of this compound or its derivatives in complex matrices, such as pharmaceutical dosage forms or biological fluids, is crucial for quality control and pharmacokinetic studies. nih.govresearchgate.net
High-Performance Liquid Chromatography (HPLC) is the most widely used technique for this purpose due to its high resolution, sensitivity, and accuracy. nih.gov A typical HPLC method involves:
Column: A reversed-phase column, such as a Purosphere STAR RP-18e, is commonly used. google.com
Mobile Phase: A mixture of an aqueous buffer and an organic solvent like acetonitrile (B52724) is often employed. google.com
Detection: A UV-Vis detector is set to a wavelength where the compound exhibits strong absorbance, for instance, 340 nm for a related naphthalenone derivative or scanning a range from 220-300 nm for a mixture containing a chlorophenyl-pyridine compound. nih.govgoogle.com
Method validation is performed by establishing linearity over a range of concentrations (e.g., 5-200 µg/mL), accuracy, and precision to ensure the results are reliable. mdpi.com Other techniques, such as UV-Visible spectrophotometry and spectrofluorometry, are also used for the quantitative estimation of pyridine derivatives. researchgate.net
Catalysis and Organometallic Chemistry
Use as Ligands for Organometallic Compounds
The pyridine (B92270) nitrogen atom in 2-(4-chlorophenyl)pyridine and its derivatives serves as an effective two-electron donor, enabling its use as a ligand in the formation of stable organometallic complexes with various transition metals. These ligands can be monodentate or incorporated into larger polydentate structures, leading to diverse coordination geometries.
Research has demonstrated the coordination of ligands derived from this compound with several metals, including ruthenium, iridium, and zinc. For instance, ruthenium(II) complexes have been synthesized using 4′-(4-chlorophenyl)-2,2′:6′,2′′-terpyridine, a tridentate ligand that incorporates the this compound motif. mku.ac.ketandfonline.com In these complexes, the ligand coordinates to the ruthenium center, influencing the electronic properties and reactivity of the metal. mku.ac.ketandfonline.com Similarly, iridium(III) complexes have been prepared with ligands such as 5-methyl-2-(4-chlorophenyl)pyridine. rsc.org
The synthesis of these complexes often involves the reaction of a suitable metal precursor, such as a metal halide or an organometallic dimer, with the pyridine-based ligand. For example, air-stable Zn(II) catalysts have been prepared featuring a redox-active tridentate azo-aromatic pincer ligand, 2-((4-chlorophenyl)diazenyl)-1,10-phenanthroline. bohrium.com The resulting complexes often exhibit characteristic geometries, such as the "piano-stool" configuration observed in some arene ruthenium compounds.
The table below summarizes representative organometallic complexes that incorporate ligands derived from this compound.
| Metal Center | Ligand | Complex Formula Example | Significance/Application |
|---|---|---|---|
| Ruthenium(II) | 4′-(4-Chlorophenyl)-2,2′:6′,2′′-terpyridine | [Ru(κ³-L)(PPh₃)Cl₂] | Studied for ligand substitution kinetics and electronic effects on reactivity. mku.ac.ketandfonline.com |
| Iridium(III) | 5-Methyl-2-(4-chlorophenyl)pyridine | [(4,4'-divinyl-2,2'-bipyridine)-bis-(5-methyl-2-(4-chlorophenyl)pyridine)-iridium(III)]PF₆ | Investigated for photocatalytic applications. rsc.org |
| Ruthenium(II) | 2-((4-Chlorophenyl)diazenyl)-1,10-phenanthroline | [Ru(Cp)(PPh₃)(L)]Cl | Used as a catalyst for the methylation of alcohols and nitroaromatics. acs.org |
| Zinc(II) | 2-((4-Chlorophenyl)diazenyl)-1,10-phenanthroline | Zn(L)Cl₂ | Acts as a catalyst for the sustainable synthesis of substituted pyridines. bohrium.com |
Role in Asymmetric Catalysis
Chiral pyridine-containing ligands are a cornerstone of asymmetric catalysis, where they are used to create chiral metal complexes that can induce enantioselectivity in chemical reactions. diva-portal.orgnih.gov The synthesis of enantiomerically pure pyridyl alcohols and bipyridines, often starting from the chiral pool, allows for the creation of catalysts that can favor the formation of one enantiomer of a product over the other. diva-portal.org The effectiveness of these ligands is often determined by the absolute configuration of stereogenic centers within the ligand structure. diva-portal.org
While the broader class of chiral pyridines is well-established in this field, the direct application of this compound itself as a chiral ligand in asymmetric catalysis is not extensively documented in the reviewed scientific literature. However, methods for the synthesis of single optical isomers of derivatives have been developed, such as for 2-[(-4-chlorophenyl)(4-piperidinyl-oxy)methyl]pyridine, which serves as a key intermediate in the synthesis of the antihistamine drug bepotastine. google.com The development of such synthetic routes highlights the potential for creating chiral molecules based on the this compound scaffold, which could, in principle, be explored as ligands in asymmetric catalysis.
Enhancement of Reaction Rates and Selectivity as a Catalyst
The electronic properties of ligands play a critical role in modulating the catalytic activity of metal complexes. The 4-chlorophenyl group in this compound acts as an electron-withdrawing substituent, which can significantly influence the reactivity of the coordinated metal center and, consequently, the rate and selectivity of catalytic reactions.
Studies on ruthenium(II) complexes with terpyridine ligands have shown that the presence of an electron-withdrawing 4-chlorophenyl substituent enhances the reactivity of the complex in ligand substitution reactions. mku.ac.ketandfonline.com The complex with the 4′-(4-chlorophenyl)-2,2′:6′,2′′-terpyridine ligand was found to be more reactive than complexes with unsubstituted or electron-donating groups on the terpyridine backbone. mku.ac.ketandfonline.com This increased reactivity is attributed to enhanced π-back-bonding from the metal to the ligand, which facilitates the substitution process. mku.ac.ke
In catalytic oxidation reactions, the nature of the substituents on the ligand also affects efficiency. For example, copper complexes of 6-chloro-2-(4-chlorophenyl)imidazo[1,2-a]pyridine-3-carbaldehyde have been studied for their catecholase activity, demonstrating that the catalytic rate is dependent on both the ligand's substituents and the counter-anion of the copper salt used. researchgate.net
Furthermore, palladium complexes are highly active catalysts for Suzuki-Miyaura cross-coupling reactions to synthesize biaryls, including derivatives of this compound. nih.govnih.gov The efficiency of these reactions underscores the compatibility of the chlorophenyl-pyridine structure with powerful catalytic systems used in modern organic synthesis. The electron-withdrawing nature of the chloro-substituent can also influence the rate of key steps in the catalytic cycle, such as oxidative addition. diva-portal.org
The table below highlights examples where the presence of a chlorophenyl-pyridine derivative influences catalytic reactions.
| Catalytic Reaction | Catalyst/Complex System | Observation | Reference |
|---|---|---|---|
| Ligand Substitution | Ruthenium(II) complex with 4′-(4-chlorophenyl)-2,2′:6′,2′′-terpyridine | The electron-withdrawing chlorophenyl group enhances the rate of ligand substitution compared to complexes with electron-donating groups. | mku.ac.ketandfonline.com |
| Catechol Oxidation | Copper(II) complexes with 6-chloro-2-(4-chlorophenyl)imidazo[1,2-a]pyridine-3-carbaldehyde | Catalytic activity is influenced by the ligand's electronic structure and the metal salt's counter-ion. | researchgate.net |
| Suzuki-Miyaura Coupling | Palladium(II) acetate (B1210297) | Efficiently catalyzes the synthesis of 3,5-dichloro-2-(4-chlorophenyl)pyridine, demonstrating high catalytic activity for this class of compounds. | nih.gov |
| Hydrogenation of Urea Derivatives | Ruthenium-based catalyst system | The system shows selectivity in the hydrogenation of substrates like 1-(4-chlorophenyl)-3-(3,4-dichlorophenyl)urea. | rsc.org |
Future Research Directions and Translational Perspectives
Exploration of Novel Derivatives with Enhanced Bioactivity
The quest for novel chemical entities with superior biological activity is a cornerstone of medicinal chemistry. For 2-(4-Chlorophenyl)pyridine, future efforts will likely concentrate on the strategic modification of its core structure to enhance potency and selectivity against various disease targets.
Researchers have synthesized and evaluated numerous derivatives, revealing significant potential in oncology. For instance, a series of 2-phenol-4-chlorophenyl-6-aryl pyridines were designed as topoisomerase II inhibitors. nih.govresearchgate.net Many of these compounds exhibited stronger inhibitory activity against topoisomerase II than the established drug etoposide. nih.govresearchgate.net Structure-activity relationship (SAR) studies highlighted that the placement of the chlorophenyl group at specific positions on the pyridine (B92270) ring is crucial for selective topoisomerase II inhibition. nih.govresearchgate.net Furthermore, the addition of hydroxyphenyl moieties was found to correlate with moderate to significant cytotoxic effects against human cancer cell lines. nih.govresearchgate.net
Another promising avenue is the development of derivatives targeting other critical pathways in cancer. A series of N-(4-chlorophenyl) substituted pyrano[2,3-c]pyrazoles, which incorporate a related structural motif, have shown potential as kinase inhibitors with anti-glioma activity. nih.gov Specifically, one compound from this series demonstrated inhibitory activity against AKT2/PKBβ, a key component of a major oncogenic signaling pathway in glioma. nih.gov This derivative was effective in inhibiting the formation of 3D neurospheres in primary patient-derived glioma stem cells and showed potent activity against glioblastoma cell lines while being significantly less toxic to non-cancerous cells. nih.gov
The following table summarizes the bioactivity of selected this compound derivatives and related compounds.
| Derivative Class | Target | Observed Bioactivity | Reference |
| 2-phenol-4-chlorophenyl-6-aryl pyridines | Topoisomerase II | Potent inhibition and cytotoxicity against various cancer cell lines | nih.govresearchgate.net |
| N-(4-chlorophenyl) substituted pyrano[2,3-c]pyrazoles | AKT2/PKBβ | Anti-glioma activity, inhibition of neurosphere formation | nih.gov |
Future work will likely involve the synthesis of more diverse libraries of this compound analogs. By systematically altering substituents on both the pyridine and phenyl rings, researchers can fine-tune the electronic and steric properties of the molecules to optimize interactions with biological targets. This exploration could lead to the discovery of compounds with enhanced efficacy against not only cancer but also other diseases, including inflammatory disorders and infectious agents.
Development of Targeted Therapeutic Agents
Building on the foundation of derivatives with enhanced bioactivity, a crucial future direction is the development of these compounds into targeted therapeutic agents. This involves designing molecules that selectively interact with specific biological targets implicated in disease, thereby minimizing off-target effects and improving the therapeutic index.
In the context of cancer, derivatives of this compound have already shown promise as targeted agents. As mentioned, certain analogs function as potent topoisomerase II inhibitors. nih.gov Topoisomerases are critical enzymes for DNA replication and repair in cancer cells, making them an established target for chemotherapy. Similarly, the demonstrated inhibition of the AKT2/PKBβ kinase by a related pyrano[2,3-c]pyrazole derivative points towards a targeted approach for gliomas where this signaling pathway is frequently dysregulated. nih.gov
Beyond oncology, the pyridine scaffold is recognized for its potential in treating neurodegenerative diseases such as Alzheimer's disease. researchgate.netmdpi.comscispace.com Research into pyridine derivatives has identified compounds that can target key pathological features of Alzheimer's, including the aggregation of amyloid-β peptides and the activity of enzymes like beta-secretase (BACE-1). researchgate.net Future research could explore whether modifications of the this compound structure could yield compounds that effectively modulate these targets. For instance, pyridine amine derivatives have been shown to be effective as BACE-1 inhibitors and in preventing metal-induced amyloid-β aggregation. researchgate.net
The development of targeted agents will necessitate a deep understanding of the molecular interactions between the this compound derivatives and their biological targets. This will involve detailed biochemical and structural studies to elucidate the precise binding modes and mechanisms of action.
Advanced Material Science Applications
While the primary focus of research on this compound and its derivatives has been in the biomedical field, the inherent electronic properties of the pyridine ring suggest potential applications in advanced material science. Pyridine-based compounds are known to be useful in the development of optoelectronic materials, particularly for organic light-emitting diodes (OLEDs). researchgate.netrsc.orgmdpi.comdntb.gov.ua
The π-conjugated systems present in aryl-substituted pyridines can be engineered to exhibit specific photophysical properties, such as efficient light emission upon electrical excitation. taylorfrancis.com The design of donor-acceptor (D-A) type molecules, where different parts of the molecule have electron-donating and electron-accepting characteristics, is a common strategy to tune the emission color and efficiency of OLED materials. taylorfrancis.com The this compound scaffold, with its electron-withdrawing chlorophenyl group and the pyridine ring, could serve as a valuable building block in the design of new D-A materials.
Future research in this area could involve the synthesis of oligomers and polymers incorporating the this compound unit to explore their properties for applications in:
Organic Light-Emitting Diodes (OLEDs): As emitters or host materials in the emissive layer of OLED devices for displays and solid-state lighting.
Organic Photovoltaics (OPVs): As components of the active layer in solar cells, where they could contribute to light absorption and charge transport.
Sensors: The electronic properties of these materials may be sensitive to their environment, allowing for the development of chemical sensors.
Systematic studies correlating the molecular structure of new this compound derivatives with their optical and electronic properties will be essential to unlock their potential in material science. taylorfrancis.comrsc.org
Integration of Computational and Experimental Approaches
The synergy between computational modeling and experimental work is becoming increasingly critical in both drug discovery and materials science. rsc.org For this compound, integrating these approaches will be key to accelerating the design and optimization of new derivatives with desired properties.
Computational techniques such as molecular docking and quantitative structure-activity relationship (QSAR) studies are powerful tools for predicting the biological activity of new compounds. For example, 3D-QSAR analysis has been used to investigate the structure-activity relationships of 2-phenol-4-aryl-6-chlorophenyl pyridine derivatives as cytotoxic agents, providing insights that can guide the rational design of more potent analogs. nih.gov Molecular docking studies can predict how a molecule like a this compound derivative will bind to a specific protein target, such as an enzyme or receptor. mdpi.comnih.govnih.govmdpi.compubcompare.ai This information can help prioritize which compounds to synthesize and test experimentally, saving time and resources.
The following table outlines the application of various computational methods in the study of pyridine derivatives.
| Computational Method | Application | Potential Insights for this compound |
| Molecular Docking | Predicts the binding orientation and affinity of a ligand to a protein target. | Identify potential biological targets; optimize binding interactions for enhanced potency and selectivity. |
| 3D-QSAR | Correlates the 3D properties of molecules with their biological activity. | Guide the design of new derivatives with improved bioactivity based on contour maps. |
| Density Functional Theory (DFT) | Calculates the electronic structure and properties of molecules. | Predict optoelectronic properties for material science applications; understand molecular reactivity. |
In the realm of material science, computational methods like Density Functional Theory (DFT) can be used to predict the electronic and optical properties of new this compound-based materials before they are synthesized. rsc.org This allows for the in-silico screening of large numbers of potential structures to identify those with the most promising characteristics for applications in OLEDs or other devices.
Future research will benefit from a feedback loop where computational predictions guide experimental work, and the results of those experiments are used to refine and improve the computational models. This integrated approach will be instrumental in efficiently navigating the vast chemical space of possible this compound derivatives to identify lead candidates for therapeutic and material science applications.
Preclinical and Clinical Development Considerations
The ultimate goal for any promising therapeutic compound is its successful translation from the laboratory to the clinic. For derivatives of this compound identified as potential drug candidates, this will involve a rigorous process of preclinical and clinical development. While many pyridine derivatives have shown promise in early-stage research, significant challenges must be addressed to advance them to clinical use. ijsat.org
Preclinical development will involve extensive in vitro and in vivo studies to characterize the pharmacokinetic and pharmacodynamic properties of the lead compounds. This includes assessing their absorption, distribution, metabolism, and excretion (ADME) profiles, as well as their efficacy and toxicity in animal models of the target disease. For instance, a novel pyridine derivative, LHT-17-19, has been studied for its antitumor and antimetastatic properties in mouse models of lung cancer. cancer.gov Such studies are crucial for establishing a preliminary safety and efficacy profile before human trials can be considered.
Key considerations in the preclinical and clinical development of this compound derivatives include:
Solubility and Bioavailability: Many organic compounds, including some pyridine derivatives, have poor water solubility, which can limit their absorption and bioavailability when administered orally. ijsat.org Formulation strategies may be needed to overcome this.
Metabolic Stability: The metabolic fate of the compounds in the body must be understood to identify potential issues with rapid clearance or the formation of toxic metabolites.
Selectivity and Off-Target Effects: Even with targeted design, compounds can have unintended interactions with other biological molecules, leading to side effects. Thorough profiling against a panel of targets is necessary.
Drug Resistance: In the context of cancer and infectious diseases, the potential for the development of resistance to the new therapeutic agent is a major concern that needs to be investigated. ijsat.org
Should a this compound derivative demonstrate a favorable preclinical profile, it could then move into clinical trials, which are conducted in phases to evaluate its safety and efficacy in humans. The path to regulatory approval is long and complex, but the diverse biological activities of pyridine derivatives provide a strong rationale for their continued investigation and development. ekb.eg
Q & A
Q. What are the established synthetic routes for 2-(4-chlorophenyl)pyridine, and how do reaction conditions influence yield and purity?
Methodological Answer: The synthesis of this compound can be achieved via:
- Suzuki-Miyaura Cross-Coupling : Using (4-chlorophenyl)boronic acid and pyridine derivatives under palladium catalysis. This method yields ~78% purity with regioselectivity influenced by ligand choice and solvent (e.g., EtOAC/petroleum ether) .
- Multi-Step Organic Reactions : For example, 2-bromo-4-chloroacetophenone reacts with 2-amino-4-methylpyridine to form intermediates, followed by cyclization. Yield optimization requires precise temperature control and purification via column chromatography .
Key Considerations : Monitor reaction progress using TLC or GC-MS to resolve byproducts (e.g., C4/C2 regioisomers) .
Q. How is the structural integrity of this compound confirmed in crystallographic studies?
Methodological Answer:
- X-Ray Crystallography : The SHELX software suite (e.g., SHELXL for refinement) is employed to resolve crystal structures. For example, co-crystals with carboxylic acids reveal hydrogen-bonding motifs (O–H⋯N) and planar pyridine ring conformations .
- Spectroscopic Techniques : NMR (¹H/¹³C) confirms substituent positions, while IR identifies functional groups (e.g., C-Cl stretches at ~750 cm⁻¹) .
Q. What safety protocols are critical when handling this compound in laboratory settings?
Methodological Answer:
- PPE Requirements : Wear nitrile gloves, lab coats, and safety goggles to avoid dermal/ocular exposure. Use fume hoods for volatile intermediates .
- Waste Management : Segregate halogenated byproducts and dispose via certified hazardous waste services to mitigate environmental contamination .
Advanced Research Questions
Q. How can computational modeling (e.g., DFT) predict the reactivity and electronic properties of this compound derivatives?
Methodological Answer:
- Density Functional Theory (DFT) : Calculate frontier molecular orbitals (HOMO/LUMO) to assess electrophilic/nucleophilic sites. For example, the chlorophenyl group’s electron-withdrawing effect lowers LUMO energy, enhancing reactivity in cross-coupling reactions .
- Molecular Docking : Simulate interactions with biological targets (e.g., ENR enzyme) to design analogs with improved binding affinity .
Q. What strategies address contradictions in reported biological activity data for pyridine derivatives?
Methodological Answer:
- Meta-Analysis : Compare IC₅₀ values across studies while standardizing assay conditions (e.g., cell lines, incubation times). For instance, discrepancies in anti-HIV activity may arise from variations in reverse transcriptase inhibition protocols .
- Metabolic Stability Assays : Use liver microsomes or cytochrome P450 enzymes to evaluate degradation rates. Compounds like 2-(4-fluorophenyl) analogs show slower metabolism (89% parent compound retention) compared to chlorinated derivatives .
Q. How does regioisomerism impact the pharmacological profile of this compound analogs?
Methodological Answer:
- Regioselective Synthesis : Control reaction conditions (e.g., catalyst loading) to favor C4 over C2 substitution, as regiochemistry alters steric and electronic interactions with targets. For example, C4-substituted pyridines exhibit higher α1β2γ2 GABA-A receptor modulation .
- Structure-Activity Relationship (SAR) : Compare logP and polar surface area to correlate substituent position with bioavailability .
Data Analysis and Validation
Q. Which analytical techniques resolve purity discrepancies in synthesized this compound batches?
Methodological Answer:
- HPLC-MS : Detect trace impurities (e.g., regioisomers) using C18 columns and acetonitrile/water gradients.
- Elemental Analysis : Validate stoichiometry (C, H, N, Cl) to confirm ≥95% purity .
Q. How are crystallographic data repositories utilized to validate novel derivatives?
Methodological Answer:
- Cambridge Structural Database (CSD) : Compare unit cell parameters (e.g., orthorhombic Pca21 for co-crystals) and hydrogen-bonding patterns to confirm structural assignments .
Ecological and Mechanistic Considerations
Q. What methodologies assess the environmental impact of this compound derivatives?
Methodological Answer:
Q. How do mechanistic studies elucidate the role of this compound in catalytic cycles?
Methodological Answer:
- Kinetic Isotope Effects (KIE) : Probe rate-determining steps (e.g., C-H activation vs. reductive elimination) using deuterated substrates.
- In Situ Spectroscopy : Monitor palladium intermediates via XAFS or NMR to optimize catalytic efficiency .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
